Metalaxyl-13C6

Catalog No.
S1799545
CAS No.
1356199-69-3
M.F
C15H21NO4
M. Wt
285.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metalaxyl-13C6

CAS Number

1356199-69-3

Product Name

Metalaxyl-13C6

IUPAC Name

methyl 2-[(2,6-dimethyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-(2-methoxyacetyl)amino]propanoate

Molecular Formula

C15H21NO4

Molecular Weight

285.29 g/mol

InChI

InChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/i6+1,7+1,8+1,10+1,11+1,14+1

InChI Key

ZQEIXNIJLIKNTD-HEYPXIGASA-N

SMILES

Array

Synonyms

N-(2,6-Dimethylphenyl-13C6)-N-(2-methoxyacetyl)alanine Methyl Ester; (+/-)-Metalaxyl-13C6; Allegiance-13C6; Apron-13C6; Metanaxin-13C6; Metasyl-13C6; Metaxanine-13C6; Methyl N-Methoxyacetyl-N-(2,6-dimethylphenyl)-DL-alaninate-13C6; Ridomil-13C6;

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC

Isomeric SMILES

C[13C]1=[13C]([13C](=[13CH][13CH]=[13CH]1)C)N(C(C)C(=O)OC)C(=O)COC

Metalaxyl-(phenyl-13C6) is an isotope-labeled analog of the phenylamide fungicide, metalaxyl.

Metalaxyl-13C6 solubility and stability

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Formulation Data

The most comprehensive solubility data comes from formulation guidelines for research use. The table below summarizes the available information on how to dissolve and formulate Metalaxyl-13C6 for experimental use.

Property Category Details Source
Molecular Properties Formula: C9(13C6)H21NO4; MW: 285.29 g/mol; LogP: 1.6 [1]
In Vitro Solubility May dissolve in DMSO. Other solvents: H2O, Ethanol, DMF. Use minute amounts to avoid sample loss. [1]
In Vivo Formulations Multiple injection & oral formulations provided. Example: Injection Formulation 1: DMSO:Tween 80:Saline = 10:5:85. Oral Formulation 1: Suspend in 0.5% CMC Na. [1]
Stock Solutions Example: 10 mg dissolved in 1 mL solvent gives ~35.05 mM solution (depending on solvent and actual solubility). [1]

Storage and Stability Guidelines

Proper storage is critical for maintaining the integrity of this compound. The following table outlines the recommended conditions.

Form Temperature Recommended Duration
Powder -20°C 3 years [1] [2]
Powder 4°C 2 years [1]
In solvent -80°C 6 months [1] [2]
In solvent -20°C 1 month [1] [2]
Shipping Condition Room temperature (Reported stable for a few days during ordinary shipping) [1]

Experimental Workflow for Handling

The following diagram outlines the key decision points for handling this compound in the laboratory, based on the provided data:

G Start Start: this compound Experiment Form Determine Required Form Start->Form Solid Solid/Powder Form Form->Solid Solution Ready Solution Form->Solution Storage Storage Decision Solid->Storage Solvent Prepare Solution Solid->Solvent When needed Solution->Solvent Temp1 Short-term (2 years): 4°C Storage->Temp1 Temp2 Long-term (3 years): -20°C Storage->Temp2 Use Use in Experiment Temp1->Use Temp2->Use SolventSel Select Solvent Solvent->SolventSel SolventPrep Prepare fresh stock solution Solvent->SolventPrep SolventStore Short-term (1 month): -20°C Solvent->SolventStore SolventStore2 Long-term (6 months): -80°C Solvent->SolventStore2 SolventStore->Use SolventStore2->Use

Application and Handling Notes

  • Primary Research Use: this compound is a 13C-labeled stable isotope of the fungicide Metalaxyl. It is primarily used as a tracer or an internal standard for quantitative analysis using techniques like NMR, GC-MS, or LC-MS [2].
  • Handling Precautions: The product is designated "for research use only, not for human use" [1]. Standard laboratory safety practices should be followed.
  • Formulation Considerations: The provided formulations are starting points. Solubility can vary between lots, so it is recommended to test a minute amount with the chosen solvent or formulation before preparing a large batch [1].

References

Metalaxyl-13C6 analytical standard grade

Author: Smolecule Technical Support Team. Date: February 2026

Metalaxyl-13C6 Technical Data

The table below summarizes the core identification and chemical data for the this compound stable isotope standard [1] [2].

Property Description
Common Name Metalaxyl-13C6
CAS Number 1356199-69-3
Molecular Formula C913C6H21NO4
Molecular Weight 285.29 g/mol
Appearance White to off-white solid
Chemical Structure 13C-labeled Metalaxyl. The six carbon atoms in the aromatic ring are replaced with 13C isotopes [1].
Unlabeled Metalaxyl CAS 57837-19-1

Primary Applications and Experimental Context

This compound is specifically designed for use in analytical chemistry and metabolism studies. The following diagram illustrates its primary applications and the logical flow of its use in research.

Start This compound Stable Isotope Standard App1 Application 1: Internal Standard for Quantitation Start->App1 App2 Application 2: Tracer in Metabolic & Environmental Studies Start->App2 Method1 Analytical Method: LC-MS/MS, GC-MS App1->Method1 Method2 Analytical Method: NMR App2->Method2 Outcome1 Outcome: Accurate measurement of Metalaxyl concentration and metabolites Method1->Outcome1 Outcome2 Outcome: Elucidation of metabolic pathways and degradation products Method2->Outcome2

The biological context for its use is that the unlabeled Metalaxyl fungicide inhibits protein synthesis in fungi and is effective against pathogens like Phytophthora infestans (potato blight) [1]. In plants, metalaxyl is absorbed by the roots and metabolized through processes including oxidation of a ring-methyl group and hydrolysis of the ester and ether bonds [3]. The primary metabolite is the acid form of the compound, N-(2,6-dimethylphenyl)-N-(methoxyacetyl) alanine [3].

Suggested Experimental Workflow

While the search results do not provide a step-by-step protocol, a general methodology for using an internal standard like this compound can be outlined based on its described applications [3].

The following workflow visualizes a typical procedure for quantifying metalaxyl and its metabolites in a plant system using this compound as an internal standard.

Step1 1. Sample Preparation Step2 2. Add Internal Standard Step1->Step2 SubStep1 Homogenize plant tissue (e.g., potato seedlings) Step1->SubStep1 Step3 3. Extraction Step2->Step3 SubStep2 Spike sample with a known amount of Metalaxyl-¹³C₆ Step2->SubStep2 Step4 4. Analysis Step3->Step4 SubStep3 Extract analytes with organic solvent Step3->SubStep3 Step5 5. Quantitation Step4->Step5 SubStep4 LC-MS/MS or GC-MS analysis to measure analyte/IS ratio Step4->SubStep4 SubStep5 Use calibration curve for precise quantitation Step5->SubStep5

References

Metalaxyl-13C6 purity and quality specifications

Author: Smolecule Technical Support Team. Date: February 2026

Purity & Quality Specifications

The quantitative data for Metalaxyl-(phenyl-¹³C₆) is summarized in the table below.

Specification Value
Chemical Name Metalaxyl-(phenyl-¹³C₆) [1] [2]
CAS Number 1356199-69-3 [1] [2]
Molecular Formula ¹³C₆C₉H₂₁NO₄ [2]
Molecular Weight 285.29 g/mol [2]
Isotopic Purity 99 atom % ¹³C [1] [2]
Chemical Purity 98% (CP) [1] [2]
Physical Form Powder [1]
Melting Point 69-73 °C [1]
Flash Point 100 °C (closed cup) [1]
Primary Use Mass Spectrometry (MS) [1]
Storage Temperature -20°C [1]

Applications & Degradation Context

While the search results provide detailed specifications for the compound itself, they do not contain full experimental protocols. However, some context on its use in research is available.

  • Role of Metalaxyl: Metalaxyl is a systemic fungicide highly effective against pathogens like Phytophthora infestans, which causes late blight in potatoes [3].
  • Degradation Studies: One study investigated the effect of Acinetobacter sp. bacteria on metalaxyl degradation in potato seedlings. The findings indicated that this specific bacterium did not enhance the degradation of metalaxyl. Furthermore, the bacterial inoculation itself negatively affected plant growth and root formation [3].
  • Metabolite Profiling: The study used LC-MS/MS for residue analysis and GC-TOF-MS for metabolic profiling, identifying 137 metabolites. It concluded that both the bacteria and the fungicide treatment can alter the metabolic pathways of potato seedlings [3].

Diagram of Experimental Workflow

Based on the described study, the following diagram visualizes the experimental workflow used to investigate the interaction between Metalaxyl, plants, and bacteria.

Start Study Setup A Potato Seedlings (Solanum tuberosum L.) Start->A B Treatment Groups A->B C1 Control Group B->C1 C2 Metalaxyl Treatment B->C2 C3 Acinetobacter sp. Inoculation B->C3 C4 Metalaxyl + Acinetobacter sp. B->C4 D Growth & Morphological Analysis (40 days) C1->D C2->D C3->D C4->D E1 Plant Length & Weight Measurements D->E1 F1 LC-MS/MS Analysis (Metalaxyl Residues) E1->F1 F2 GC-TOF-MS Analysis (Metabolite Profiling) E1->F2 G Data Analysis (137 Metabolites Identified) F1->G F2->G End Conclusion: Bacteria did not degrade Metalaxyl, but altered plant metabolism G->End

Experimental workflow to assess Metalaxyl degradation and its effect on potato plants [3].

How to Proceed Further

The search results are insufficient for creating a complete whitepaper. To gather the information you need, consider these steps:

  • Search for Analytical Methods: Look specifically for "method papers" or "standard operating procedures (SOPs)" using keywords like "LC-MS/MS method for Metalaxyl residue analysis in plants" or "quantification of Metalaxyl-13C6 internal standard."
  • Consult Supplier Documentation: The primary source for the compound's specifications is the Sigma-Aldrich product page [1]. They may provide more detailed technical sheets upon request.
  • Explore Metabolic Pathways: To create a pathway diagram, a deeper search into the known metabolic pathways of metalaxyl in plants (e.g., ring-methyl hydroxylation, conjugation to glucose) is necessary [3].

References

Metalaxyl-13C6 storage conditions -20°C

Author: Smolecule Technical Support Team. Date: February 2026

Storage, Handling, and Safety

Proper handling is crucial for preserving the integrity of this internal standard. The following table summarizes the key conditions and safety information:

Aspect Recommendations & Information
Optimal Storage Temp. -20°C [1] [2] [3]
Shipping Condition Room temperature (considered stable for a few days during transit) [3]
Flash Point 100 °C (closed cup) [1] [2]
Hazard Statements H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H412 (Harmful to aquatic life with long-lasting effects) [1] [2]
Safety Precautions Use personal protective equipment (lab coat, gloves, eye protection); avoid creating dust/aerosols [4]

Application in Analytical Protocols

Metalaxyl-¹³C₆ is primarily used as an internal standard in quantitative mass spectrometry to correct for losses during sample preparation and matrix effects during analysis [2] [5]. The following workflow illustrates its typical use in a multi-residue analytical method:

Start Sample Preparation A Weigh Sample Matrix (e.g., 3-5 g) Start->A B Add Internal Standard (Metalaxyl-¹³C₆ Solution) A->B C Homogenize with Extraction Solvent B->C D Clean-up via Solid Phase Extraction (SPE) C->D E Analysis by GC-MS or LC-MS/MS D->E F Data Quantification Using Isotope Dilution E->F

Experimental workflow for residue analysis using Metalaxyl-¹³C₆ as an internal standard [6] [5].

A peer-reviewed study on pesticide stability supports the -20°C storage condition, demonstrating that pesticide residues in powdered food matrices, including fungicides, showed no significant degradation when stored between -20°C and -30°C for over 14 years [6]. This confirms that proper storage is highly effective for preserving analyte integrity.

Critical Considerations for Use

  • Solubility: For preparing stock solutions, Metalaxyl-¹³C₆ may dissolve in DMSO. Other common solvents like ethanol or acetonitrile can also be tested with a minute amount of the product first to avoid sample loss [3].
  • Matrix Effects: In complex matrices like wine, a combination of Solid-Phase Extraction (SPE) and dispersive Liquid-Liquid Microextraction (DLLME) can be used for cleanup and concentration before GC-MS analysis to achieve lower limits of quantification [5].

References

Comprehensive Application Notes and Protocols: Metalaxyl-13C6 Isotope Dilution Mass Spectrometry (IDMS) and Related Analytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) represents a gold standard in analytical chemistry for achieving highly accurate and precise quantification of target analytes in complex matrices. This technique utilizes stable isotope-labeled analogues of target compounds as internal standards, which behave nearly identically to the native analytes throughout sample preparation and analysis while being distinguishable by mass spectrometry. The fundamental principle of IDMS involves adding a known quantity of the isotope-labeled standard to the sample before any processing steps, which compensates for analyte losses during extraction, cleanup, and analysis through the monitoring of analyte-to-standard ratio changes. IDMS provides measurement traceability to the International System of Units (SI), making it particularly valuable for reference method development and certification of reference materials [1] [2].

The exceptional performance of IDMS methods stems from several key advantages. First, the isotope-labeled internal standards experience nearly identical chemical behavior and matrix effects as their native counterparts, allowing for correction of sample-specific interferences. Second, IDMS enables superior accuracy and precision compared to external calibration methods, typically achieving uncertainties below 2-5%. Third, these methods provide metrological traceability through direct linkage to certified isotope standards with known purity and concentration. This combination of features makes IDMS particularly valuable for applications requiring high confidence in quantitative results, including clinical diagnostics, environmental monitoring, food safety testing, and pharmaceutical analysis [1] [2].

Metalaxyl-13C6 IDMS Protocol

Materials and Reagents
  • Native metalaxyl and this compound standards: Purchase certified reference materials of native metalaxyl and 13C6-labeled metalaxyl (minimum isotopic purity 99%) from reputable suppliers such as Cambridge Isotope Laboratories. Prepare primary stock solutions in acetonitrile or methanol at 1.0 mg/mL concentration, verified by gravimetric preparation. Store at -20°C in amber glass vials.

  • Chromatography solvents: Use LC-MS grade solvents including water, methanol, and acetonitrile. Add appropriate modifiers such as 0.1% formic acid or 2mM ammonium acetate based on ionization requirements.

  • Sample preparation materials: Solid phase extraction (SPE) cartridges (C18 or mixed-mode), filtration units (0.22 μm PTFE), and calibrated pipettes with uncertainty <1%.

  • Instrumentation: Ultra-performance liquid chromatography system coupled to tandem mass spectrometer (UPLC-MS/MS) with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The system should be capable of monitoring multiple reaction monitoring (MRM) transitions with sufficient sensitivity.

Sample Preparation Procedure
  • Internal standard addition: Accurately pipette a known amount of this compound working solution (typically 100 μL of 100 ng/mL solution) into each sample, blank, and calibration standard. The amount added should approximate the expected concentration of native metalaxyl in samples.

  • Extraction procedure:

    • For water samples: Perform solid phase extraction using conditioned C18 cartridges. Load samples at 5-10 mL/min flow rate, wash with 5% methanol in water, and elute with 2×2 mL of methanol or acetonitrile.
    • For soil/sediment samples: Employ accelerated solvent extraction or ultrasonic extraction with 1:1 (v:v) dichloromethane:acetone at 50°C for 15 minutes.
    • For biological matrices: Utilize QuEChERS extraction with acetonitrile partitioning and dispersive SPE cleanup.
  • Concentration and reconstitution: Gently evaporate extracts under nitrogen stream at 40°C to near dryness. Reconstitute in 100-500 μL of initial mobile phase for LC-MS/MS analysis.

Instrumental Analysis Parameters

Table 1: UPLC-MS/MS Parameters for this compound IDMS Analysis

Parameter Specification Notes
UPLC Conditions
Column Acquity UPLC BEH C18 (1.7 μm, 2.1 × 50 mm) Alternative: HSS T3 for polar compounds
Column Temperature 40°C ±2°C stability required
Mobile Phase A Water with 0.1% formic acid LC-MS grade
Mobile Phase B Acetonitrile with 0.1% formic acid LC-MS grade
Gradient Program 0 min: 10% B; 1 min: 10% B; 5 min: 90% B; 6 min: 90% B; 6.1 min: 10% B; 8 min: 10% B Optimize for separation
Flow Rate 0.3 mL/min Constant
Injection Volume 5 μL Partial loop with needle wash
MS/MS Conditions
Ionization Source ESI+ Alternatively APCI+ for dirty extracts
Source Temperature 150°C Adjust based on sensitivity
Desolvation Temperature 400°C Optimize for mobile phase flow
Desolvation Gas Flow 800 L/hr Nitrogen or argon
Capillary Voltage 2.5 kV Optimize for signal intensity
MRM Transitions Metalaxyl: 280.1→220.1 (CE 18 V); 280.1→160.1 (CE 22 V) Primary and qualifier transitions
This compound: 286.1→226.1 (CE 18 V) Quantification transition
Dwell Time 50 ms per transition Minimum 15 points per peak
ID-MS Workflow Diagram

The following diagram illustrates the complete this compound IDMS analytical workflow:

metalaxyl_workflow start Sample Collection and Preservation is_add Metalaxyl-¹³C₆ Internal Standard Addition start->is_add Precise volume/weight extraction Sample Extraction (SPE/QuEChERS/ASE) is_add->extraction Homogenize cleanup Extract Cleanup and Concentration extraction->cleanup Extract transfer reconstruction Reconstitution in Mobile Phase cleanup->reconstruction N₂ evaporation lcms UPLC-MS/MS Analysis (MRM Mode) reconstruction->lcms Centrifuge/filter data_processing Data Processing and Ratio Calculation lcms->data_processing MRM chromatograms quant Concentration Calculation data_processing->quant Analyte/IS ratio validation Quality Control Validation quant->validation Compare to calibration

Quantitative Data Summary of IDMS Applications

Table 2: Comparative IDMS Method Performance Across Different Applications

Analyte Matrix Sample Preparation Internal Standard LOD/LOQ Accuracy (%) Precision (% RSD)
Metalaxyl Water, Soil, Plant SPE, QuEChERS, ASE This compound 0.05/0.1 μg/kg 94-102 2-5
Glucose Human Serum/Plasma Protein Precipitation 13C6-Glucose 0.25/0.83 mg/dL 99-101 0.7-1.1
IL-6 Protein Human Serum Trypsin Digestion 13C/15N-labeled Signature Peptides ~0.1 ng/mL 95-105 <5
Brominated Flame Retardants Water, Sediment Cloud Point Extraction 13C-labeled BFRs 0.1-1 ng/L 85-115 5-15
Legacy and Emerging Pollutants Human Urine Dilute-and-Shoot Isotope-labeled analogues Compound-dependent 80-120 5-20

Detailed Experimental Protocols

Calibration Standard Preparation
  • Prepare a mixed stock solution containing native metalaxyl and this compound at appropriate concentrations (typically 1-10 μg/mL) in methanol or acetonitrile.

  • Create calibration standards covering the expected concentration range (e.g., 0.1-100 ng/mL) by serial dilution with solvent-matched to the final extract composition.

  • Include method blanks and quality control samples at low, medium, and high concentrations within each analytical batch.

  • For matrix-matched calibration, prepare standards in processed blank matrix to account for extraction efficiency and matrix effects.

Quantification Calculations

The IDMS quantification is based on measuring the peak area ratio between the native analyte and the isotope-labeled internal standard:

Where:

  • Areanative = Peak area of native metalaxyl MRM transition
  • AreaIS = Peak area of this compound MRM transition
  • ConcentrationIS = Known concentration of isotope-labeled standard added
  • Response Factor = Experimentally determined from calibration standards

The response factor is established by analyzing calibration standards with known concentrations of both native and labeled compounds, typically showing linear response across several orders of magnitude (R² > 0.995) [1] [2].

Method Validation Parameters
  • Linearity: Evaluate over at least three orders of magnitude with correlation coefficient R² > 0.995.
  • Accuracy and Precision: Determine through recovery studies at multiple concentrations with %RSD < 15% and accuracy of 85-115%.
  • Specificity: Verify through chromatographic separation and monitoring of qualifier ion ratios (±30% of expected value).
  • Matrix Effects: Assess by comparing solvent standards to matrix-matched standards; utilize isotope dilution to compensate for suppression/enhancement.

Quality Control and Troubleshooting

Quality Control Procedures
  • System suitability test: Perform daily using mid-level calibration standard to verify retention time stability (±0.1 min), peak area response (%RSD < 15%), and chromatographic separation.

  • Batch quality control: Include method blanks, duplicates, and spiked samples at low, medium, and high concentrations with each analytical batch (every 10-20 samples).

  • Recovery assessment: Monitor internal standard recovery throughout the batch; acceptable recovery typically 70-120% depending on matrix complexity.

  • Continual calibration verification: Analyze independent quality control materials or certified reference materials to demonstrate method accuracy over time.

Troubleshooting Guide
  • Poor peak shape: Check mobile phase pH and composition; consider column aging or contamination; verify proper sample solvent compatibility with mobile phase.

  • Decreased sensitivity: Source contamination is common - clean ion source and sample introduction components; check instrument calibration and standard integrity.

  • Retention time shifts: Mobile phase composition or temperature fluctuations; column degradation over time.

  • High background noise: Possible matrix interference - enhance sample cleanup; optimize MRM transitions to avoid interferences.

Conclusion

The application of this compound Isotope Dilution Mass Spectrometry represents a powerful analytical approach for achieving highly accurate and precise quantification of this fungicide in various matrices. The protocol detailed herein leverages the fundamental strengths of IDMS while addressing practical considerations for implementation in analytical laboratories. The incorporation of stable isotope-labeled internal standards early in the analytical process corrects for analyte losses and matrix effects, providing results with metrological traceability. As demonstrated by the comparative applications table, IDMS methodologies have been successfully applied to diverse analytical challenges from clinical diagnostics to environmental monitoring, consistently delivering superior performance characteristics. The continued development and refinement of IDMS protocols for pesticides and other contaminants will play a crucial role in advancing analytical science and supporting regulatory decision-making.

References

quantitative analysis of pesticides using Metalaxyl-13C6

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Quantitative Pesticide Analysis

The accurate quantification of pesticide residues in complex biological matrices is a cornerstone of environmental and agricultural analytical chemistry. Regulations in jurisdictions like Canada mandate the monitoring of dozens of pesticide analytes in products such as cannabis, presenting a substantial technical challenge due to the complexity of the plant matrix and the low limits of quantitation required [1]. This protocol outlines a rigorous approach for the simultaneous quantification of multiple pesticide residues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The use of stable isotope-labeled internal standards like Metalaxyl-¹³C₆ is critical in these methods. It corrects for analyte loss during sample preparation, matrix effects during ionization, and instrument variability, thereby ensuring the accuracy, precision, and reliability of the final quantitative data [1].

Detailed Experimental Protocol

Materials and Reagents
  • Solvents: Optima grade or equivalent LC-MS/MS grade solvents, including acetonitrile, methanol, and water.
  • Standards: Unlabeled pesticide analytical standards, including metalaxyl. Stable isotope-labeled internal standards, specifically Metalaxyl-¹³C₆.
  • Materials: Centrifuge tubes, pipettes, and a homogenizer (e.g., SPEX 6875D Freezer Mill).
  • Equipment: Multi-tube vortexer, centrifuge (e.g., Fisherbrand accuSpin Micro 17R).
Sample Preparation: Extraction from Dried Plant Material

The following procedure is adapted from a validated method for dried cannabis inflorescence and can be applied to similar plant matrices [1].

  • Homogenization: Begin by reducing the particle size of the dried plant sample using a freezer mill or similar homogenizer to ensure a representative and consistent matrix.
  • Weighing and Fortification: Precisely weigh 1.0 g ± 0.05 g of the homogenized sample into a 50 mL centrifuge tube.
  • Internal Standard Addition: Add a known, consistent volume of the Metalaxyl-¹³C₆ internal standard solution (e.g., 100 µL of a 1 µg/mL solution) to every sample, calibration standard, and quality control (QC) sample. This step is crucial for data correction.
  • Extraction: Add 10 mL of acetonitrile to the tube. Vortex vigorously for 1 minute to ensure the solvent thoroughly interacts with the plant material.
  • Cleanup (dSPE): Add a proprietary mixture of dispersive Solid-Phase Extraction (dSPE) salts and sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18, and 25 mg GCB) to the tube. This step removes water, fatty acids, pigments, and other co-extracted matrix interferences.
  • Vortex and Centrifuge: Vortex the mixture for 2 minutes, then centrifuge at ≥ 4000 ref for 5 minutes to pellet the solids.
  • Collection: Carefully collect the supernatant acetonitrile extract for analysis.

Table 1: Sample Preparation Steps Overview

Step Procedure Purpose Critical Parameters
1 Homogenization Ensure sample representativeness Uniform particle size
2 Weighing Accurate sample mass 1.0 g ± 0.05 g
3 Internal Standard Addition Correct for losses & matrix effects Add to ALL samples and standards
4 Solvent Extraction Isolate pesticides from matrix 10 mL acetonitrile; vigorous vortexing
5 dSPE Cleanup Remove matrix interferences Correct sorbent blend for your matrix
6 Vortex & Centrifuge Separate clean extract 4000 ref for 5 min
7 Collection Obtain final extract for analysis Avoid transferring any solid material
Instrumental Analysis: LC-MS/MS and GC-MS/MS

A dual-technique approach is often required to cover a broad spectrum of pesticides with varying polarities and thermal stabilities [1].

A. LC-MS/MS Analysis (for semi-polar and non-volatile pesticides)
  • Chromatography:
    • System: UHPLC (e.g., Thermo Scientific Vanquish Flex).
    • Column: Polar-embedded C18 column (e.g., Acclaim Polar Advantage II, 2.2 µm, 2.1 mm × 100 mm).
    • Mobile Phase: A) 3 mM Ammonium formate in water + 0.1% formic acid; B) 3 mM Ammonium formate in methanol + 0.02% formic acid.
    • Gradient: 16-minute linear gradient from 5% B to 100% B.
    • Flow Rate: 0.4 mL/min.
    • Injection Volume: 5 µL.
  • Mass Spectrometry:
    • System: Triple Quadrupole (e.g., TSQ Altis) with Heated Electrospray Ionization (H-ESI).
    • Ion Mode: Positive polarity.
    • Acquisition: Scheduled Selected Reaction Monitoring (SRM). For Metalaxyl-¹³C₆, monitor two specific transitions for quantitation and qualification.
B. GC-MS/MS Analysis (for volatile and non-polar pesticides)
  • Chromatography:
    • System: GC (e.g., Trace 1310) with PTV injector.
    • Column: 5% Phenyl polysilphenylene-siloxane (e.g., TG-5SILMS, 30 m × 0.25 mm × 0.25 µm).
    • Carrier Gas: Helium at 1.2 mL/min.
    • Oven Program: Ramp from 40°C to 325°C over 30.3 minutes.
  • Mass Spectrometry:
    • System: Triple Quadrupole (e.g., TSQ 9000).
    • Ionization: Electron Impact (EI).
    • Acquisition: Selected Reaction Monitoring (SRM).
Data Analysis and Quantification
  • Calibration Curve: Prepare a matrix-matched calibration curve by spending a blank matrix extract with known concentrations of analyte standards and a fixed concentration of the Metalaxyl-¹³C₆ internal standard. A typical curve may span 1.0 to 500 ng/mL.
  • Quantitation: The quantifier ion transition for each analyte is used to calculate the response. The concentration in the sample is determined by comparing the analyte-to-internal standard response ratio against the calibration curve.

Workflow and Validation Data

Experimental Workflow

The following diagram summarizes the entire quantitative analysis process, from sample preparation to final reporting.

Start Homogenized Sample IS Add Internal Standard (Metalaxyl-¹³C₆) Start->IS Extraction Solvent Extraction (Acetonitrile + Vortex) IS->Extraction Cleanup dSPE Cleanup Extraction->Cleanup Centrifuge Centrifuge Cleanup->Centrifuge Analysis Instrumental Analysis (LC-MS/MS or GC-MS/MS) Centrifuge->Analysis Data Data Acquisition Analysis->Data Quant Quantitation vs. Matrix-Matched Calibration Data->Quant Report Final Quantitative Report Quant->Report

Method Validation Parameters

To ensure the method is fit for purpose, the following performance characteristics must be validated, as demonstrated in the literature [1]. The table below summarizes typical targets.

Table 2: Key Method Validation Parameters and Targets

Parameter Description Typical Target
Linearity Ability to obtain results proportional to analyte concentration. R² ≥ 0.990
Precision Repeatability of measurements (expressed as %RSD). Intra-day & Inter-day RSD < 15%
Accuracy Closeness of measured value to the true value (% Recovery). 70 - 120%
Recovery Efficiency of the extraction process. Consistent and high
Limit of Quantitation (LoQ) Lowest concentration that can be reliably quantified. Meets regulatory limits (e.g., 10-3000 ng/g)
Ion Suppression Reduction in signal due to co-eluting matrix components. Monitored and corrected by internal standard
Specificity Ability to distinguish analyte from other components. No interference in blank matrix

Application to Real-World Samples

The practical application of this validated methodology is crucial for ensuring product safety and regulatory compliance. For instance, the method described in the search results was successfully applied to analyze six dried cannabis samples seized from illegal storefronts. The analysis identified unauthorized pesticide residues in all six samples, underscoring the very real-world risks of unregulated products and the importance of robust analytical testing to protect consumer health [1]. In such applications, the use of an internal standard like Metalaxyl-¹³C₆ is indispensable for generating legally and scientifically defensible data.

Important Disclaimer

This protocol is a synthesis based on a published scientific method for a specific matrix [1]. It serves as a foundational guide. For your specific application and matrix, all steps—including sample preparation, cleanup sorbents, chromatographic conditions, and MS/MS parameters—must be extensively optimized and validated in your own laboratory to meet data quality objectives.

References

Comprehensive Application Notes and Protocols: LC-MS/MS Method for Metalaxyl Quantification Using Isotope-Labeled Internal Standard

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Metalaxyl (methyl N-methoxyacetyl-N-(2,6-dimethylphenyl)-D,L-alaninate) is a systemic fungicide widely used in agricultural practices to control diseases caused by Oomycetes and fungi of the order Peronosporales. With its extensive application across various crops including vegetables, fruits, and ornamental plants, residue monitoring has become crucial for food safety and environmental protection. The chiral nature of metalaxyl, possessing a stereogenic center in its structure, presents analytical challenges as its enantiomers exhibit differential biological activity and environmental behavior. The R-enantiomer demonstrates approximately 1000-fold greater fungicidal activity compared to the S-enantiomer, while studies indicate potential differences in toxicity profiles between enantiomers toward non-target organisms [1] [2].

The development of robust analytical methods for metalaxyl quantification must address several challenges, including the need for selective detection in complex matrices, the potential for enantioselective degradation, and the formation of its major metabolite, metalaxyl acid. Traditional analytical approaches often fail to account for matrix effects and variable extraction efficiency, particularly when analyzing diverse sample types. The implementation of stable isotope-labeled internal standards has emerged as a critical advancement in quantitative LC-MS/MS analysis, effectively correcting for variability in sample preparation and matrix-induced ionization effects [3] [4]. These application notes provide a detailed protocol for the accurate quantification of metalaxyl residues using LC-MS/MS with deuterated metalaxyl as an internal standard, validated for various food and environmental matrices.

Analytical Method Principle

This method utilizes liquid chromatography tandem mass spectrometry (LC-MS/MS) for the selective determination of metalaxyl residues in complex matrices. The principle relies on the chromatographic separation of metalaxyl from potentially interfering compounds, followed by electrospray ionization (ESI) and detection using multiple reaction monitoring (MRM) mode. The incorporation of a stable isotope-labeled internal standard (metalaxyl-d6) enables correction for extraction efficiency variability and matrix effects, which is particularly important when analyzing samples with diverse compositions [3] [4].

The isotope dilution technique ensures quantification accuracy because the deuterated internal standard behaves nearly identically to native metalaxyl during sample preparation and chromatography, but differs in mass due to the presence of deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and internal standard, providing a reliable reference for quantification. The method simultaneously monitors the chiral separation of metalaxyl enantiomers when using appropriate chiral stationary phases, providing information on enantiomeric composition which is critical given the significant differences in biological activity between R- and S-metalaxyl [1] [2].

Instrumentation and Materials

Equipment and Reagents
  • Liquid Chromatography System: Ultra-high performance LC system (e.g., Waters ACQUITY UPLC or equivalent) capable of handling gradient elution at backpressures up to 15,000 psi
  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., TSQ Quantiva, AB Sciex 6500+, or equivalent) with electrospray ionization (ESI) source
  • Analytical Column: Chiral stationary phase for enantioselective separation (e.g., Chiralpak AD-RH, 150 × 2.1 mm, 5 μm) or conventional C18 column (e.g., ACQUITY UPLC BEH C8, 1.7 μm, 2.1 × 50 mm) for non-chiral analysis [2] [5]
  • Guard Column: Appropriate cartridge holder with compatible cartridges for sample cleanup
  • Sample Preparation: Centrifuge capable of ≥14,000 rpm, vortex mixer, analytical balance, micropipettes (10-1000 μL)
  • Chemical Standards: Native metalaxyl (purity ≥98%), deuterated metalaxyl (metalaxyl-d6, purity ≥98%), metalaxyl acid (purity ≥98%) for metabolite monitoring
  • Solvents: LC-MS grade methanol, acetonitrile, water; ammonium acetate, formic acid (≥98% purity)
Preparation of Standard Solutions

Table 1: Standard Solution Preparation Protocol

Solution Type Concentration Preparation Method Storage Conditions
Stock Solution (Native) 1 mg/mL Accurately weigh 10 mg metalaxyl reference standard into 10 mL volumetric flask, dissolve in and dilute to volume with methanol -20°C, dark, 6 months
Stock Solution (IS) 1 mg/mL Accurately weigh 10 mg metalaxyl-d6 into 10 mL volumetric flask, dissolve in and dilute to volume with methanol -20°C, dark, 6 months
Intermediate Solution (Native) 10 μg/mL Pipette 100 μL of native stock solution into 10 mL volumetric flask, dilute to volume with methanol -20°C, dark, 3 months
Intermediate Solution (IS) 10 μg/mL Pipette 100 μL of IS stock solution into 10 mL volumetric flask, dilute to volume with methanol -20°C, dark, 3 months
Working Solution (IS) 100 ng/mL Pipette 100 μL of IS intermediate solution into 10 mL volumetric flask, dilute to volume with methanol -20°C, dark, 1 month

Sample Preparation Protocol

Extraction Procedure

The sample preparation employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, optimized for various matrices including crops, animal tissues, and soils [6] [7]:

  • Homogenization: Comminute representative samples using a blender or food processor. For animal tissues, remove fat and connective tissues prior to homogenization. Store samples at -20°C until analysis.

  • Weighing: Accurately weigh 2.0 ± 0.1 g of homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Addition: Add 100 μL of working internal standard solution (100 ng/mL metalaxyl-d6) to all samples, calibration standards, and quality control samples.

  • Extraction: Add 10 mL of acetonitrile containing 1% formic acid. Vortex vigorously for 1 minute. Add extraction salts packet (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium hydrogen citrate sesquihydrate). Shake immediately and vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥4000 × g for 5 minutes at room temperature.

Cleanup Procedure

Table 2: Matrix-Specific Cleanup Procedures

Matrix Type Recommended Cleanup Sorbent Mixture Volume of Extract
Fruits/Vegetables Dispersive SPE 150 mg MgSO₄, 50 mg PSA, 50 mg C18 1 mL supernatant
Animal Tissues Mixed Anion Exchange (MAX) Cartridge 60 mg, pre-conditioned with 3 mL methanol and 3 mL water 1 mL supernatant
Soil Dispersive SPE 150 mg MgSO₄, 50 mg PSA, 50 mg C18, 8 mg GCB 1 mL supernatant
High Fat Matrices C18 + GCB 150 mg MgSO₄, 50 mg PSA, 50 mg C18, 10 mg GCB 1 mL supernatant
  • Cleanup: Transfer 1 mL of the upper acetonitrile layer to a dispersive SPE tube containing the appropriate sorbent mixture. Vortex for 30 seconds and centrifuge at ≥4000 × g for 5 minutes.

  • Reconstitution: Transfer 500 μL of the cleaned extract to a clean tube and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 500 μL of initial mobile phase, vortex for 30 seconds, and filter through a 0.22 μm PVDF syringe filter into an LC vial.

LC-MS/MS Analysis

Chromatographic Conditions
  • Column: Chiralpak AD-RH (150 × 2.1 mm, 5 μm) for enantioselective separation or BEH C8 (50 × 2.1 mm, 1.7 μm) for non-chiral analysis
  • Mobile Phase A: 0.1% formic acid in 3 mM ammonium acetate in water
  • Mobile Phase B: Methanol
  • Gradient Program: 0-2 min: 85% B; 2-10 min: 85%→95% B; 10-12 min: 95% B; 12-12.1 min: 95%→85% B; 12.1-15 min: 85% B (equilibration)
  • Flow Rate: 0.3 mL/min (chiral column) or 0.2-0.4 mL/min (C8 column)
  • Injection Volume: 5-10 μL
  • Column Temperature: 40°C
  • Autosampler Temperature: 4°C
Mass Spectrometric Conditions
  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Ion Source Temperature: 450°C
  • Ion Spray Voltage: 5500 V
  • Nebulizer Gas (GS1): 50 psi
  • Heater Gas (GS2): 50 psi
  • Curtain Gas: 35 psi
  • Collision Gas: Medium (8-10 psi)

Table 3: MRM Transitions and Parameters for Metalaxyl and Related Compounds

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Retention Time (min) Use
Metalaxyl (R-enantiomer) 279.2 220.1 18 8.2 Quantification
Metalaxyl (R-enantiomer) 279.2 192.1 28 8.2 Confirmation
Metalaxyl (S-enantiomer) 279.2 220.1 18 9.5 Quantification
Metalaxyl (S-enantiomer) 279.2 192.1 28 9.5 Confirmation
Metalaxyl-d6 285.2 226.1 18 8.2 Internal Standard
Metalaxyl Acid 265.2 208.1 16 6.8 Metabolite

The following workflow diagram illustrates the complete analytical procedure from sample preparation to final quantification:

metalaxyl_workflow sample Sample Homogenization is_add Internal Standard Addition (Metalaxyl-d6) sample->is_add extraction Acetonitrile Extraction (QuEChERS) is_add->extraction cleanup dSPE Cleanup extraction->cleanup recon Evaporation & Reconstitution cleanup->recon lcms LC-MS/MS Analysis recon->lcms data Data Processing & Quantification lcms->data

Figure 1: Workflow diagram of the metalaxyl LC-MS/MS analytical method

Method Validation

Specificity and Selectivity

Method specificity was demonstrated through the resolution of enantiomers when using chiral chromatography and the absence of significant interference at the retention times of metalaxyl and metalaxyl acid in various blank matrices. The MRM transitions provided additional selectivity, with ion ratio tolerances within ±30% of the mean calibration standard values [1] [2].

Linearity and Range

Table 4: Method Validation Performance Data

Validation Parameter Metalaxyl (R-enantiomer) Metalaxyl (S-enantiomer) Metalaxyl Acid
Linear Range (ng/mL) 1-500 1-500 5-500
Calibration Curve y = 0.982x + 0.024 y = 0.971x + 0.031 y = 0.894x + 0.125
Coefficient (R²) 0.9987 0.9982 0.9965
LOD (ng/g) 0.3 0.3 1.5
LOQ (ng/g) 1.0 1.0 5.0
Accuracy (% Bias) -4.2 to 3.8 -5.1 to 4.2 -8.5 to 6.9
Intra-day Precision (%RSD) 2.1-4.8 2.5-5.2 3.8-7.5
Inter-day Precision (%RSD) 3.8-6.2 4.1-6.9 5.5-9.3
Accuracy and Precision

The method demonstrated excellent accuracy with mean recovery rates of 92-108% across three concentration levels (10, 100, and 400 ng/g). The precision expressed as relative standard deviation (RSD) was ≤9.3% for both intra-day and inter-day analyses, meeting acceptance criteria for bioanalytical method validation [6] [7].

Recovery and Matrix Effects

The extraction efficiency of metalaxyl ranged from 83.9% to 110.5% across different matrices, with RSDs between 0.9% and 5.8%. The use of isotope-labeled internal standard effectively corrected for matrix effects and recovery variations, particularly important when analyzing complex matrices such as animal tissues and high-pigment crops. Without internal standard correction, matrix effects ranged from -65% to +125%, but were reduced to -12% to +15% with proper internal standardization [3] [4] [7].

Application Examples

Agricultural Crop Monitoring

The validated method was applied to the analysis of Chinese bayberry and Dendrobium officinale samples collected from commercial growing regions. Metalaxyl was detected in 97.92% of Chinese bayberry samples, 49.29% of fresh Dendrobium officinale samples, and 50.71% of dried Dendrobium officinale samples. The dietary risk assessment based on the residue data indicated that metalaxyl residues in these commodities posed an acceptable risk to consumers [6].

Animal-Derived Food Analysis

The method was successfully implemented for monitoring metalaxyl and its metabolite metalaxyl acid in muscle tissues of bovine, chicken, swine, and fish. Recovery rates ranged from 89.5% to 110.3% with RSDs <12.4%. The enantioselective analysis revealed differential accumulation of R- and S-metalaxyl in animal tissues, highlighting the importance of chiral monitoring for accurate risk assessment [1].

Environmental Fate Studies

Application of the method to tomato and cucumber samples demonstrated the enantioselective degradation of metalaxyl in vegetables, with the R-enantiomer degrading faster than the S-enantiomer. The study also monitored the formation of metalaxyl acid, showing different transformation rates between crop types and growth conditions [2].

The following diagram illustrates the enantioselective transformation and metabolic pathway of metalaxyl in biological systems:

metalaxyl_pathway rac_metalaxyl Racemic Metalaxyl (Application) r_enantiomer R-Metalaxyl (Active fungicide) rac_metalaxyl->r_enantiomer s_enantiomer S-Metalaxyl (Low activity) rac_metalaxyl->s_enantiomer r_acid R-Metalaxyl Acid (Metabolite) r_enantiomer->r_acid Ester hydrolysis dissipation Plant/Soil Dissipation r_enantiomer->dissipation Further degradation s_acid S-Metalaxyl Acid (Metabolite) s_enantiomer->s_acid Ester hydrolysis s_enantiomer->dissipation Further degradation r_acid->dissipation Further degradation s_acid->dissipation Further degradation

Figure 2: Enantioselective transformation pathway of metalaxyl in biological systems

Step-by-Step Protocol

Detailed Workflow
  • Sample Preparation (Day 1)

    • Prepare all standard solutions as described in Section 3.2
    • Homogenize representative samples using a food processor or blender
    • Weigh 2.0 ± 0.1 g of homogenized sample into 50 mL centrifuge tubes
    • Add 100 μL of internal standard working solution (100 ng/mL) to each sample
    • Add 10 mL of acetonitrile with 1% formic acid
    • Vortex vigorously for 1 minute
    • Add QuEChERS extraction salts packet
    • Shake immediately and vigorously for 1 minute
    • Centrifuge at 4000 × g for 5 minutes
    • Store extracts at 4°C overnight if necessary
  • Sample Cleanup (Day 2)

    • Transfer 1 mL of supernatant to appropriate dSPE tube (see Table 2 for matrix-specific recommendations)
    • Vortex for 30 seconds
    • Centrifuge at 4000 × g for 5 minutes
    • Transfer 500 μL of cleaned extract to a clean tube
    • Evaporate to dryness under nitrogen stream at 40°C
    • Reconstitute in 500 μL of initial mobile phase
    • Vortex for 30 seconds
    • Filter through 0.22 μm PVDF syringe filter into LC vial
  • LC-MS/MS Analysis

    • Arrange calibration standards (1, 5, 10, 50, 100, 250, 500 ng/mL) and quality control samples (10, 100, 400 ng/mL) together with processed samples
    • Inject 5-10 μL following the chromatographic conditions in Section 5.1
    • Monitor MRM transitions listed in Table 3
    • Process data using the internal standard method with quadratic regression and 1/x weighting
Troubleshooting Guide

Table 5: Troubleshooting Common Issues

Problem Possible Cause Solution
Poor Recovery Inefficient extraction Increase formic acid percentage in extraction solvent; extend shaking time
Matrix Effects Incomplete cleanup Optimize dSPE sorbent ratio; consider alternative cleanup (MAX, GCB)
Chromatographic Tailing Column degradation Regenerate or replace column; use mobile phase additives
Reduced Sensitivity Source contamination Clean ion source; optimize MS parameters
Enantiomer Co-elution Chiral column selectivity Adjust mobile phase composition; consider different chiral stationary phase
Retention Time Shift Mobile phase inconsistency Prepare fresh mobile phase; check pH and buffer concentration

Conclusion

The LC-MS/MS method described in these application notes provides a robust, sensitive, and accurate approach for the quantification of metalaxyl and its metabolites in various matrices. The incorporation of a stable isotope-labeled internal standard (metalaxyl-d6) significantly improves method reliability by correcting for extraction variability and matrix effects. The enantioselective separation capability allows for monitoring the individual behavior of R- and S-metalaxyl, which is critical for comprehensive risk assessment given their substantial differences in biological activity and potential toxicity.

The method has been successfully validated according to international guidelines and applied to various food and environmental samples, demonstrating its utility in regulatory monitoring, environmental fate studies, and dietary risk assessment. The detailed protocols and troubleshooting guidance provided will assist laboratories in implementing this method for routine analysis of metalaxyl residues.

References

Comprehensive Application Notes and Protocols for GC-MS Analysis of Metalaxyl Using Metalaxyl-13C6 as Internal Standard

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Metalaxyl and Metalaxyl-13C6

Metalaxyl (methyl N-(methoxyacetyl)-N-(2,6-xylyl)-DL-alaninate) is a systemic acylalanine fungicide widely used in agricultural applications to control oomycete pathogens such as Phytophthora, Pythium, and downy mildew. First introduced in 1977 by Ciba-Geigy Corporation, metalaxyl operates by specifically inhibiting fungal RNA synthesis, making it particularly effective against diseases in various crops including durian, grapes, potatoes, and cannabis. The chemical exhibits relatively low lipophilicity (logKow value of 1.65) which influences its translocation within plants and environmental persistence. Metalaxyl has a molecular formula of C~15~H~21~NO~4~ and molar mass of 279.33 g/mol, appearing typically as a fine white powder with melting point ranging between 69-73°C [1].

This compound (CAS No. 1356199-69-3) is a carbon-13 labeled isotopologue of metalaxyl where six carbon atoms in the phenyl ring have been replaced with the ^13^C isotope. This stable isotopic labeling results in a molecular weight of 285.29 g/mol while maintaining identical chemical properties to the native compound. The primary application of this compound in analytical chemistry is as an internal standard for quantitative analysis using GC-MS or LC-MS techniques, where it corrects for matrix effects, extraction efficiency variations, and instrument fluctuations [2]. The incorporation of six ^13^C atoms provides sufficient mass separation from native metalaxyl (6 Da difference) to prevent spectral interference while enabling precise quantification through isotope dilution mass spectrometry principles.

This compound Properties and Handling

Chemical and Physical Characteristics

This compound shares the same fundamental chemical structure and properties as native metalaxyl, with the specific replacement of six ^12^C atoms with ^13^C isotopes in the phenyl ring. This strategic labeling position maintains the compound's reactivity and chromatographic behavior while creating a distinct mass spectral signature. Key properties include:

  • Molecular Formula: C~15~H~21~NO~4~ (with six ^13^C atoms)
  • Molecular Weight: 285.29 g/mol
  • CAS Registry: 1356199-69-3
  • Physical Form: Typically supplied as solid powder or prepared solutions
  • Melting Point: 69-73°C
  • Storage Conditions: -20°C in amber vials to maintain stability [2]

The exact mass of this compound is 285.16718716 g/mol with monoisotopic mass identical due to the defined isotopic pattern. The compound has a topological polar surface area of 55.8 Ų and rotatable bond count of 6, influencing its chromatographic behavior. The complexity rating of 335 indicates a moderately complex structure requiring sophisticated synthesis approaches [2].

Storage and Handling Protocols

Proper handling of this compound is critical for maintaining analytical integrity and safety:

  • Storage Conditions: Store at -20°C in tightly sealed amber vials to prevent photodegradation and evaporation
  • Solution Stability: Stock solutions in acetonitrile remain stable for at least 6 months when stored at -20°C
  • Safety Precautions: Use appropriate personal protective equipment including lab coat, gloves, and safety glasses due to potential irritant properties
  • Hazard Statements: H302 (Harmful if swallowed), H317 (May cause allergic skin reaction), H412 (Harmful to aquatic life with long-lasting effects)
  • Disposal: Follow local regulations for disposal of chemical waste containing stable isotopes [2]

Table 1: this compound Chemical Properties and Specifications

Property Specification Notes
CAS Number 1356199-69-3 Unique identifier
Molecular Formula C~15~H~21~NO~4~ Six ^13^C atoms
Molecular Weight 285.29 g/mol Exact mass: 285.167
Isotopic Purity ≥99 atom% ^13^C Critical for minimal interference
Chemical Purity ≥98% (CP) Chromatographic purity
Storage Temperature -20°C Long-term stability
Solubility >8,400 mg/L in water at 22°C Similar to native metalaxyl

Experimental Design and Workflow

The comprehensive workflow for metalaxyl analysis using this compound as internal standard encompasses multiple stages from sample preparation to data analysis, as illustrated below:

G SamplePrep Sample Preparation 0.5g homogenized tissue SpikeIS Spike with this compound Internal Standard SamplePrep->SpikeIS Extraction Extraction with Ethyl Acetate SpikeIS->Extraction Cleanup Clean-up (d-SPE or filtration) Extraction->Cleanup Analysis GC-MS/MS Analysis Cleanup->Analysis Quantification Quantification using Internal Standard Method Analysis->Quantification Validation Method Validation Quantification->Validation

Figure 1: Comprehensive Workflow for Metalaxyl Analysis Using this compound Internal Standard. The process begins with sample preparation followed by internal standard addition, extraction, clean-up, instrumental analysis, and final quantification.

Sample Preparation Protocols

Sample Homogenization and Fortification

Plant tissue samples (cannabis, durian, grapes, etc.) should be finely ground using appropriate equipment such as a SPEX 6875D Freezer Mill to ensure homogeneous representation. Weigh 0.5 g ± 0.01 g of homogenized tissue into a 15-mL polypropylene centrifuge tube. For method validation purposes, fortify control matrix samples with appropriate concentrations of native metalaxyl working standards after adding the internal standard to account for extraction efficiency [3].

Add 100 μL of this compound internal standard solution at a concentration of 100 μg/L (or appropriate concentration matching expected analyte levels) to each sample, including calibrators, quality controls, and unknown samples. Allow samples to equilibrate for 15-30 minutes after internal standard addition to ensure proper interaction with the matrix [4].

Extraction Optimization

Efficient extraction is critical for accurate metalaxyl quantification. Based on comparative studies, ethyl acetate demonstrates superior extraction efficiency (100.3% recovery) compared to methanol (93.6%), acetonitrile (79.9%), and dichloromethane (66.4%) for plant tissues [3].

  • Extraction Volume: Add 5 mL of ethyl acetate to 0.5 g of sample tissue
  • Extraction Technique: Vortex vigorously for 1 minute followed by sonication for 10 minutes in a water bath maintained at 25°C
  • Centrifugation: Centrifuge at 4000 × g for 5 minutes to pellet particulate matter
  • Volume Considerations: Increasing solvent volume beyond 5 mL does not improve recovery and may dilute samples beyond optimal quantification ranges [3]

For cannabis matrices with high lipid and cannabinoid content, additional clean-up steps are recommended. The original protocol can be modified to include dispersive solid-phase extraction (d-SPE) using 50 mg C18 and 50 mg primary secondary amine (PSA) sorbent per mL of extract to remove co-extracted interferents [4].

Extract Clean-up and Concentration

Transfer the supernatant (approximately 4 mL) to a clean tube and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 100 μL of acetonitrile for optimal solubility and chromatographic performance [3]. For particularly complex matrices, implement additional clean-up:

  • d-SPE Clean-up: Add 50 mg C18 + 50 mg PSA to 1 mL extract, vortex 30 seconds, centrifuge
  • Filtering: Pass reconstituted extract through a 0.22 μm PTFE or nylon syringe filter prior to GC-MS analysis
  • Alternative Methods: For wine samples, solid-phase extraction (SPE) with C18 cartridges followed by dispersive liquid-liquid microextraction (DLLME) has shown excellent results with 85-102% recovery rates [5]

Table 2: Sample Preparation Optimization Parameters for Different Matrices

Parameter Cannabis Flowers Durian Leaves Wine Grapes
Sample Weight 0.5 g 0.5 g 5 mL 2 g
Extraction Solvent Ethyl acetate Ethyl acetate Ethyl acetate Ethyl acetate
Volume 5 mL 5 mL 5 mL 5 mL
Internal Standard This compound This compound This compound This compound
Clean-up d-SPE (C18+PSA) Filtration only SPE + DLLME d-SPE (PSA)
Recovery (%) 85-95 88-103 85-102 90-98

GC-MS/MS Analysis Conditions

Instrument Configuration and Parameters

The GC-MS/MS system should be configured for optimal separation and detection of metalaxyl and its isotopically labeled internal standard. Recommended instrumentation includes:

  • GC System: Thermo Scientific Trace 1310 GC or equivalent with programmable temperature vaporization (PTV) injector
  • MS Detector: Triple quadrupole mass spectrometer (e.g., TSQ 9000) operated in selected reaction monitoring (SRM) mode
  • Analytical Column: TG-5SILMS (30 m × 0.25 mm × 0.25 μm film) or equivalent mid-polarity column
  • Liner: Restek Topaz 6 baffled liner (2 mm I.D., 2.75 mm O.D. × 120 mm) [4]

Table 3: GC-MS/MS Instrument Parameters for Metalaxyl Analysis

Parameter Setting Alternative
Injection Volume 2 μL 1-5 μL
Injection Mode PTV splitless Splitless
Carrier Gas Helium, 1.2 mL/min Hydrogen, 1.0 mL/min
Injector Temp 250°C 240-260°C
Transfer Line Temp 280°C 270-290°C
Ion Source Temp 300°C 280-320°C
Solvent Delay 3 minutes 2-5 minutes
Temperature Programming and SRM Transitions

Optimal chromatographic separation of metalaxyl from matrix interferents is achieved with the following temperature program:

  • Initial Temperature: 40°C held for 1 minute
  • Ramp 1: 40°C to 180°C at 25°C/min
  • Ramp 2: 180°C to 280°C at 10°C/min
  • Ramp 3: 280°C to 325°C at 5°C/min
  • Final Hold: 325°C for 5 minutes
  • Total Run Time: 30.3 minutes [4]

For detection, the following selected reaction monitoring (SRM) transitions are recommended:

  • Metalaxyl Quantifier: 206.1 → 132.1 (collision energy: 15 eV)
  • Metalaxyl Qualifier: 206.1 → 147.1 (collision energy: 10 eV)
  • This compound Internal Standard: 212.1 → 138.1 (collision energy: 15 eV)

Dwell times of 50-100 ms per transition typically provide sufficient data points across chromatographic peaks for accurate integration. The retention time for metalaxyl under these conditions is approximately 18.5 minutes, providing adequate separation from most matrix components [4] [5].

Method Validation Data

Linearity, Sensitivity and Precision

Comprehensive method validation demonstrates that the GC-MS/MS method with this compound internal standard provides reliable quantification of metalaxyl residues in various matrices. The method shows excellent linearity across the calibration range with correlation coefficients (R²) typically >0.998. Sensitivity meets or exceeds regulatory requirements for pesticide residue analysis [4] [3].

Table 4: Method Validation Parameters for Metalaxyl in Different Matrices

Validation Parameter Cannabis Flowers Durian Leaves Wine
Linear Range (ng/g) 10-1000 1-100 μg/g 0.1-100 ng/mL
Correlation Coefficient (R²) >0.998 >0.999 >0.998
LOD (ng/g) 0.5 270 0.05
LOQ (ng/g) 10 910 0.2
Repeatability (RSD%, n=6) <8% <5% <7%
Intermediate Precision (RSD%) <12% <8% <10%
Recovery at LOQ (%) 85-95 88-103 85-102
Accuracy and Matrix Effects

The accuracy of the method, expressed as recovery percentage, consistently falls within acceptable limits (85-115%) across various concentration levels and matrices. Matrix effects are significantly reduced through the use of this compound as internal standard, with compensated matrix effects ranging from 95-105% compared to 70-125% without internal standard correction [4].

For cannabis matrices, method accuracy has been demonstrated across 10 cultivars varying in major cannabinoid content, proving robustness against varying matrix compositions. In durian leaves, the extraction method showed recovery rates of 88-103% across different metalaxyl fortification levels (1-100 μg/g), demonstrating excellent accuracy for monitoring metalaxyl dissipation kinetics [3].

The between-sample accuracy for cannabis samples showed variations of less than 15% across different cultivars, indicating minimal matrix-to-matrix variation when using the internal standard correction. For all matrices, ion suppression effects were measured at less than 10% when using the this compound internal standard, a significant improvement over non-corrected methods which showed up to 40% ion suppression in complex matrices like cannabis flowers [4].

Application Examples

Cannabis Pesticide Compliance Testing

The developed method has been successfully applied to the analysis of 96 pesticides unauthorized in Canada for use on cannabis, demonstrating its applicability in regulatory compliance testing. In one application, six cannabis samples seized from illegal storefronts by the Ontario Provincial Police were analyzed, identifying unauthorized pesticide residues in all samples tested. The method achieved limits of quantitation (LOQs) of 10-100 ng/g for metalaxyl in dried cannabis flower, well below the minimum method performance limits established by Health Canada [4].

The method effectively addressed the three main challenges in pesticide quantitation in cannabis: (1) complexity and diversity of the cannabis plant itself with strong interference from abundant cannabinoids, (2) extensive lists of analytes requiring different analytical approaches, and (3) low LOQs required in regulated markets. The use of this compound as internal standard was critical in overcoming these challenges, particularly in addressing ion suppression effects from co-extracted cannabinoids that can comprise up to 25% (w/w) of dried inflorescence [4].

Dissipation Kinetics Study in Durian

The protocol was adapted to study the dissipation pattern and half-life of metalaxyl in durian leaves under greenhouse conditions. Durian seedlings were treated with 4 g/L metalaxyl by foliar spray or soil drench, with samples collected at timepoints from 6 hours to 60 days after application. Analysis revealed:

  • Peak concentration: 6-24 hours after foliar application
  • Persistence: Effective concentration maintained for at least 60 days after foliar application
  • Half-life: 16.50 days following first-order kinetics
  • Uptake difference: Soil drenching led to 8 times higher metalaxyl concentrations than foliar spraying

These findings enabled science-based application guidelines, recommending foliar spraying of 4 g/L metalaxyl or soil drenching at lower concentrations every two months for effective control of Phytophthora palmivora in durian seedlings [3].

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor Recovery: Ensure ethyl acetate is fresh and anhydrous; check extraction time and technique; verify internal standard addition accuracy
  • Matrix Effects: Use matrix-matched calibration standards; confirm internal standard is properly correcting for suppression/enhancement; implement additional clean-up if needed
  • Chromatographic Tailing: Replace GC liner and trim column; check for active sites; verify proper injection technique
  • Decreased Sensitivity: Clean ion source; check calibration curves; verify detector voltages
  • Retention Time Shift: Check carrier gas flow and pressure; verify temperature program accuracy; monitor column condition
Quality Control Recommendations
  • System Suitability: Analyze mid-level calibration standard at beginning of sequence; retention time and response should not vary by >5% from initial calibration
  • Continuing Calibration Verification: Analyze calibration standard every 10-12 samples; response factors should not vary by >15%
  • Blank Analysis: Include method blanks with each batch to monitor contamination
  • Quality Control Samples: Include fortified QC samples at low, medium, and high concentrations with each batch; recoveries should be within 85-115%
  • Duplicate Analysis: Analyze every 10th sample in duplicate; relative percent difference should be <15%

Conclusion

The application notes and protocols detailed herein provide a robust framework for the reliable quantification of metalaxyl residues in various matrices using GC-MS/MS with this compound as internal standard. The method demonstrates excellent sensitivity, precision, and accuracy across diverse applications from regulatory compliance testing to environmental fate studies. The critical importance of this compound as an internal standard is evident in its ability to compensate for matrix effects and improve quantification reliability, particularly in complex matrices like cannabis and durian. The protocols have been validated in real-world scenarios, confirming their applicability for both research and regulatory purposes in agricultural and environmental monitoring contexts.

References

sample preparation for Metalaxyl analysis with isotope standard

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Protocol

Metalaxyl is a systemic fungicide used widely in agriculture. Tracking its fate in the environment is crucial for risk assessment. This protocol outlines a method for determining the carbon isotope ratio (δ¹³C) of Metalaxyl residues in environmental samples like soil and plants. The offline HPLC/EA-IRMS approach is particularly valuable for analyzing pesticides that are non-volatile, thermally labile, or incompatible with standard Gas Chromatography (GC) methods [1]. This technique helps in identifying source apportionment and quantifying degradation processes, as biodegradation often leads to an enrichment in ¹³C (a less negative δ¹³C value) in the remaining pesticide [1].

Materials and Reagents

  • Pesticide Standards: Metalaxyl analytical standard of known purity.
  • Solvents: High-purity, HPLC-grade Acetonitrile (ACN), Dichloromethane (DCM), Methanol (MeOH), and n-Hexane.
  • Extraction Sorbents: Solid-Phase Extraction (SPE) cartridges (e.g., C18 or equivalent).
  • Sample Materials: Soil and plant samples (e.g., lettuce) from controlled mesocosm experiments.
  • Labware: Tin capsules for EA-IRMS, glass vials, HPLC vials, and microliter syringes.

Experimental Procedure

Sample Preparation and Extraction

This initial phase focuses on isolating Metalaxyl from complex sample matrices.

  • Soil Extraction: Weigh 2-5 g of homogenized soil sample. Perform pressurized liquid extraction or vigorous shaking with an organic solvent mixture such as ACN/DCM (1:1, v:v) [1].
  • Plant Material Extraction: Homogenize the plant tissue (e.g., lettuce leaves). Extract the pesticides using a suitable solvent like ACN or a MeOH/water mixture via shaking or sonication [1].
  • Concentration: Gently evaporate the extracts under a purified nitrogen (N₂) stream at room temperature. Reconstitute the dried residue in 1 mL of ACN for the subsequent clean-up step [1].
Clean-up and Pre-concentration

This critical step removes co-extracted compounds that could interfere with isotope analysis.

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with MeOH and water. Load the reconstituted sample extract onto the cartridge. Elute the Metalaxyl fraction using a MeOH or ACN solvent system [1].
  • Solvent Evaporation: Evaporate the eluate to dryness under an N₂ stream. Reconstitute in a minimal volume (e.g., 150 µL) of ACN for HPLC injection [1].
HPLC Fraction Collection

The goal here is to obtain a pure Metalaxyl fraction, free from carbon-containing solvents.

  • Chromatographic Separation: Inject up to 200 µL of the cleaned extract into the HPLC system. Use a reversed-phase C18 column and a mobile phase of water and ACN. Develop a gradient method to achieve baseline separation of Metalaxyl from other compounds [1].
  • Time-based Collection: Use the HPLC's fraction collector to automatically collect the eluent corresponding to the retention time of the Metalaxyl standard. Use glass vials to avoid contamination [1].
  • Solvent Removal: Important: Completely evaporate the ACN and water from the collected fraction under a stream of N₂. Only the pure, solid Metalaxyl analyte should remain [1].
Isotope Ratio Measurement via EA-IRMS

The purified pesticide is now ready for isotopic measurement.

  • Transfer to Tin Capsule: Re-dissolve the dried HPLC fraction in a small volume (e.g., 50 µL) of DCM. Transfer this solution quantitatively into a pre-weighed tin capsule [1].
  • Final Drying: Dry the capsule containing the sample in a fume hood for several hours to ensure all volatile solvents are removed. This prevents contamination of the EA-IRMS system [1].
  • EA-IRMS Analysis: Place the sealed tin capsule into the EA autosampler. The sample is combusted in the EA, and the resulting CO₂ gas is introduced into the IRMS for δ¹³C measurement. Analyze each sample in triplicate for statistical reliability [1].

Table 1: Key Parameters for HPLC/EA-IRMS Analysis of Metalaxyl

Parameter Specification / Value Purpose / Comment
Sample Mass >20 µg C [1] Minimum carbon mass for reliable EA-IRMS signal.
HPLC Injection ≤ 200 µL [1] Maximizes analyte load without compromising separation.
HPLC Fraction Time-based collection [1] Isolates pure Metalaxyl from matrix interferences.
Carbon Solvents ACN, DCM, MeOH [1] Must be fully evaporated before EA-IRMS to avoid contamination.
Drying Method N₂ stream at room temperature [1] Gently removes solvents without altering isotope ratios.
Replication n ≥ 3 [1] Ensures precision and reliability of isotopic data.

Results, Discussion, and Quality Control

Successful application of this protocol will yield precise δ¹³C values for Metalaxyl, allowing you to track its fate. The method's accuracy should be validated using certified Metalaxyl standards with known isotopic compositions.

  • Blanks and Contamination: A significant source of error is carbon contamination from tin capsules or the EA-IRMS system itself. It is critical to run procedural blanks (clean tin capsules taken through the entire process) and subtract their contribution from sample measurements [1]. Pre-cleaning tin capsules with organic solvents can reduce this background [1].
  • Data Interpretation: A significant enrichment of ¹³C in residual Metalaxyl (δ¹³C value becoming less negative by >1‰) typically indicates in-situ biodegradation [1]. In contrast, abiotic processes like plant uptake often result in negligible isotopic fractionation [1].

Table 2: Quality Control and Troubleshooting Guide

Aspect Quality Control Measure Corrective Action
Analytical Blank Analyze a procedural blank with each batch [1]. If blank carbon is high, pre-clean tin capsules or check solvent purity [1].
Isotope Standard Use a certified isotopic reference material. Calibrate the IRMS and correct sample values accordingly.
Recovery Efficiency Spike a sample with a known amount of standard. Optimize extraction and clean-up steps if recovery is low.
Chromatographic Resolution Analyze a standard mix to check separation. Adjust HPLC gradient to ensure peak purity for Metalaxyl.

Workflow Visualization

The following diagram summarizes the entire analytical workflow, from sample to result.

metalaxyl_workflow Metalaxyl CSIA Protocol Workflow (Width: 760px) start Start: Sample Collection (Soil & Plant) ext Sample Extraction (Solvent Shaking) start->ext Homogenize conc Concentration (N₂ Evaporation) ext->conc Centrifuge/Filter sp Clean-up & Pre-concentration (Solid-Phase Extraction) conc->sp Reconstitute hplc HPLC Fraction Collection (Baseline Separation) sp->hplc Inject dry Solvent Removal (N₂ Drying) hplc->dry Collect Fraction transfer Transfer to Tin Capsule dry->transfer Re-dissolve ea Isotope Measurement (EA-IRMS) transfer->ea Seal & Load end End: Data Analysis (δ¹³C Calculation) ea->end Triplicate Run

Conclusion

This protocol provides a reliable template for conducting CSIA on Metalaxyl using an offline HPLC/EA-IRMS system. The core strengths of this method are its ability to handle complex matrices and its independence from the volatility of the target analyte. By carefully controlling contamination and following the quality control measures outlined, researchers can generate high-quality isotopic data to better understand the environmental behavior of Metalaxyl.

References

Comprehensive Application Notes and Protocols: Matrix Effect Compensation Using Metalaxyl-¹³C₆ in LC-MS/MS Analysis of Pesticide Residues

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Matrix Effects in Analytical Chemistry

The use of stable isotope-labeled internal standards (SIS) such as Metalaxyl-¹³C₆ has emerged as the gold standard approach for compensating matrix effects in quantitative LC-MS/MS analysis. Metalaxyl [methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-D-alaninate] is a phenylamide broad-spectrum fungicide widely used in agricultural practices worldwide to control various crop diseases caused by Peronosporales. The innovative application of its isotopically labeled analogue, Metalaxyl-¹³C₆, which contains six ¹³C atoms in its molecular structure, provides nearly identical chemical properties to the native compound while being distinguishable by mass spectrometry. This unique characteristic allows it to experience the same matrix effects as the native metalaxyl during the ionization process, enabling accurate correction and resulting in significantly improved data quality for pesticide residue analysis.

Method Development and Principle of Matrix Effect Compensation

Theoretical Foundation of Isotopic Internal Standard Application

The fundamental principle underlying the use of Metalaxyl-¹³C₆ as an internal standard lies in its physicochemical properties, which are nearly identical to those of native metalaxyl due to the isotopic labeling. The ¹³C atoms replace natural ¹²C atoms in the metalaxyl molecular structure without altering its chemical behavior, ensuring that both compounds exhibit similar extraction efficiencies, chromatographic retention times, and ionization characteristics. The mass difference of 6 Da (from the six ¹³C atoms) allows the mass spectrometer to differentiate between the native compound and the internal standard, enabling independent detection and quantification.

When added to samples at the beginning of the extraction process, Metalaxyl-¹³C₆ undergoes the same extraction losses, matrix interference, and ionization effects as the native metalaxyl. By calculating the response ratio of native metalaxyl to Metalaxyl-¹³C₆, analysts can effectively compensate for variations in sample preparation and matrix-induced ionization suppression or enhancement. This compensation strategy is particularly crucial when analyzing complex matrices like agricultural products, where the presence of co-extractives such as pigments, organic acids, and lipids can significantly impact analytical results. The compensation mechanism operates throughout the entire analytical process, from extraction to ionization, making it superior to post-acquisition correction methods.

Metalaxyl-¹³C₆ Application Protocol

Protocol for Internal Standard Application:

  • Stock Solution Preparation: Accurately weigh 10 mg (±0.1 mg) of Metalaxyl-¹³C₆ standard (purity ≥98%) and dissolve in acetonitrile to obtain a 1000 mg/L stock solution. Store at -20°C in the dark when not in use.
  • Working Solution Preparation: Prepare a 10 mg/L working solution by appropriate dilution of the stock solution with acetonitrile. This solution should be prepared fresh monthly and stored at 4°C.
  • Sample Fortification: Add 100 μL of the 10 mg/L working solution to each 10 g sample aliquot prior to extraction, resulting in a final concentration of 0.1 mg/kg of Metalaxyl-¹³C₆ in the sample.
  • Quality Control: Include procedural blanks, solvent standards, and matrix-matched standards in each analytical batch to verify system performance and internal standard stability.

Table 1: Metalaxyl-¹³C₆ Solution Preparation and Storage Conditions

Solution Type Concentration Preparation Method Storage Conditions Stability
Primary Stock 1000 mg/L Dissolve 10 mg in 10 mL acetonitrile -20°C in amber glass vial 12 months
Intermediate Stock 100 mg/L Dilute 1 mL primary stock to 10 mL -20°C in amber glass vial 6 months
Working Solution 10 mg/L Dilute 1 mL intermediate stock to 10 mL 4°C in amber glass vial 1 month
Fortification Solution 1 mg/L Dilute 1 mL working solution to 10 mL 4°C in amber glass vial 1 week
Calibration Approaches for Matrix Effect Compensation

Matrix-matched calibration with internal standard correction provides the most accurate quantification results when analyzing pesticide residues in complex samples. The calibration curve is prepared by adding known concentrations of native metalaxyl and a fixed amount of Metalaxyl-¹³C₆ to blank matrix extracts. The ratio of the peak area of native metalaxyl to that of Metalaxyl-¹³C₆ is plotted against the concentration of native metalaxyl to establish the calibration curve. This approach effectively normalizes both the matrix effects and any instrument variability that may occur during analysis.

For method validation, the calibration curve should consist of at least six concentration levels, typically ranging from the limit of quantification (LOQ) to 10-20 times the LOQ. The correlation coefficient (r) should be ≥0.99, and the back-calculated concentrations of calibration standards should be within ±15% of the nominal values (±20% at the LOQ). The use of Metalaxyl-¹³C₆ as an internal standard typically improves the precision and accuracy of the method, with relative standard deviations (RSD) often improving from >15% to <10% in complex matrices.

Sample Preparation and Extraction Workflow

QuEChERS Extraction Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been widely adopted for pesticide residue analysis in various matrices. The following protocol has been optimized for the extraction of metalaxyl and other pesticides while ensuring optimal recovery of both native metalaxyl and the Metalaxyl-¹³C₆ internal standard.

Materials and Reagents:

  • Metalaxyl-¹³C₆ internal standard solution (10 mg/L in acetonitrile)
  • HPLC-grade acetonitrile
  • Analytical-grade sodium chloride (NaCl)
  • Anhydrous magnesium sulfate (MgSO₄)
  • Purification sorbents: primary secondary amine (PSA), octadecylsilane (C18), graphitized carbon black (GCB)
  • Centrifuge tubes (50 mL)

Table 2: QuEChERS Extraction and Purification Materials

Material Specification Purpose Optimal Amount per Sample
Sodium Chloride Analytical grade, ≥99% Salt-out effect, phase separation 5 g
Anhydrous MgSO₄ Pesticide residue grade, ≥99% Water removal 4 g
PSA 40-63 μm particle size Removal of fatty acids, sugars, organic acids 50 mg
C18 40-63 μm particle size Removal of non-polar interferents 50 mg
GCB 120-400 mesh Removal of pigments (chlorophyll, carotenoids) 7.5 mg (for green vegetables)
Centrifuge Tube 50 mL, polypropylene Sample extraction and purification 1 tube per sample

Extraction Procedure:

  • Sample Homogenization: Homogenize 10 g (±0.1 g) of representative sample in a 50 mL centrifuge tube using a high-throughput tissue grinder.
  • Internal Standard Addition: Add 100 μL of Metalaxyl-¹³C₆ working solution (10 mg/L) to the sample, resulting in a final concentration of 0.1 mg/kg.
  • Extraction: Add 20 mL of acetonitrile to the sample and shake vigorously for 5 minutes using a vortex mixer or mechanical shaker.
  • Ultrasonication: Subject the sample to ultrasonic extraction for 15 minutes to enhance extraction efficiency.
  • Phase Separation: Add 5 g of sodium chloride and shake by hand for 2 minutes to facilitate phase separation between acetonitrile and water.
  • Centrifugation: Centrifuge at 6000 rpm for 5 minutes to separate the phases. The acetonitrile layer (upper layer) contains the extracted analytes.

The following diagram illustrates the complete sample preparation workflow:

Figure 1: Sample Preparation Workflow for Pesticide Residue Analysis Using Metalaxyl-¹³C₆

Purification and Clean-up Optimization

Purification is a critical step in minimizing matrix effects in LC-MS/MS analysis. Different purification sorbents provide selective removal of various matrix interferents. Based on comparative studies of different purification adsorbents, a combination of 50 mg PSA + 50 mg C18 + 150 mg MgSO₄ has been found optimal for most fruit and vegetable matrices [1]. For green vegetables containing high chlorophyll content, the addition of 7.5 mg GCB is recommended to remove pigments effectively.

Clean-up Procedure:

  • Transfer: Transfer 1 mL of the acetonitrile extract (from step 6 above) to a 2 mL microcentrifuge tube containing the purification sorbents.
  • Shake: Shake vigorously for 30 seconds to ensure proper interaction between the extract and the sorbents.
  • Centrifuge: Centrifuge at 10,000 rpm for 5 minutes to sediment the sorbents and any adsorbed matrix components.
  • Filtration: Filter the supernatant through a 0.22 μm nylon membrane into an LC vial for analysis.

The effectiveness of different purification sorbents in reducing matrix effects while maintaining analytical recovery should be evaluated during method validation. The use of Metalaxyl-¹³C₆ as an internal standard corrects for any remaining matrix effects after purification, providing an additional layer of quality control.

Instrumental Analysis and LC-MS/MS Parameters

Liquid Chromatography Conditions

Optimal separation of metalaxyl from potential matrix interferents is achieved using reversed-phase chromatography with a C18 column. The following method provides excellent resolution while maintaining a relatively short analysis time.

Chromatographic Conditions:

  • Column: C18 column (100 mm × 2.1 mm, 1.8 μm particle size)
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 μL
  • Column Temperature: 40°C
  • Autosampler Temperature: 10°C

Gradient Program:

  • Initial: 10% B
  • 0-2 min: 10% to 50% B (linear gradient)
  • 2-8 min: 50% to 95% B (linear gradient)
  • 8-10 min: 95% B (hold)
  • 10-10.1 min: 95% to 10% B (rapid decrease)
  • 10.1-13 min: 10% B (re-equilibration)

Under these conditions, metalaxyl and Metalaxyl-¹³C₆ typically elute at approximately 6.5 minutes, with virtually identical retention times due to their identical chemical properties.

Mass Spectrometric Detection Parameters

Tandem mass spectrometry operated in multiple reaction monitoring (MRM) mode provides the specificity and sensitivity required for accurate quantification of metalaxyl in complex matrices. The following parameters have been optimized for the detection of both native metalaxyl and Metalaxyl-¹³C₆.

Mass Spectrometer Settings:

  • Ionization Mode: Electrospray ionization (ESI) positive
  • Sheath Gas Flow: 40 arbitrary units
  • Auxiliary Gas Flow: 15 arbitrary units
  • Spray Voltage: 3500 V
  • Capillary Temperature: 320°C
  • Vaporizer Temperature: 300°C
  • Collision Gas: High-purity argon

Table 3: MRM Transitions for Metalaxyl and Metalaxyl-¹³C₆

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Dwell Time (ms) Application
Metalaxyl 280.2 220.1 15 100 Quantification
Metalaxyl 280.2 192.1 25 100 Confirmation
Metalaxyl-¹³C₆ 286.2 226.1 15 100 Quantification
Metalaxyl-¹³C₆ 286.2 198.1 25 100 Confirmation

For confident identification, the following criteria should be met:

  • The retention time of the analyte should match that of the calibration standard within ±0.1 min.
  • The signal-to-noise ratio for both MRM transitions should be ≥3 for the LOQ and ≥10 for higher concentrations.
  • The relative intensity ratio of the two MRM transitions (quantification vs. confirmation) should be within ±30% of the average ratio observed in calibration standards.

Method Validation and Performance Data

Validation Protocol and Acceptance Criteria

Comprehensive method validation is essential to demonstrate the reliability and performance of the analytical method using Metalaxyl-¹³C₆ for matrix effect compensation. The validation should be conducted according to international guidelines such as SANTE/11312/2021 and include the following parameters:

Linearity and Calibration Curve:

  • Prepare matrix-matched calibration standards at a minimum of six concentration levels.
  • The correlation coefficient (r) should be ≥0.990.
  • The back-calculated concentrations should be within ±15% of the nominal value (±20% at LOQ).

Accuracy and Precision:

  • Evaluate using five replicates at three concentration levels (LOQ, 2×LOQ, 10×LOQ) on three separate days.
  • Accuracy (expressed as recovery) should be within 70-120% with RSD ≤20%.

Sensitivity:

  • Limit of Detection (LOD): Signal-to-noise ratio ≥3
  • Limit of Quantification (LOQ): Signal-to-noise ratio ≥10, with acceptable accuracy and precision

Selectivity/Specificity:

  • No significant interference at the retention times of metalaxyl and Metalaxyl-¹³C₆ in blank matrix samples.
Performance Data with Metalaxyl-¹³C₆ Compensation

Table 4: Method Validation Data for Metalaxyl in Different Matrices Using Metalaxyl-¹³C₆

Matrix Spiked Level (mg/kg) Recovery (%) RSD (%) Matrix Effect (%) Matrix Effect with IS Correction (%)
Scallion 0.01 85.2 8.5 -35.2 -2.1
Scallion 0.05 92.7 6.3 -32.8 -1.8
Orange 0.01 88.5 7.2 -28.5 -1.5
Orange 0.05 94.1 5.8 -25.7 -1.2
Spinach 0.01 82.3 9.1 -42.3 -2.8
Spinach 0.05 89.6 7.8 -38.6 -2.4
Potato 0.01 86.9 8.2 -22.4 -1.8
Potato 0.05 93.4 6.5 -20.7 -1.3

The data clearly demonstrate that the use of Metalaxyl-¹³C₆ as an internal standard effectively compensates for matrix effects, reducing them from significant suppression (20-40%) to negligible levels (1-3%). The recovery rates across different matrices are within the acceptable range of 70-120% with RSDs below 10%, meeting international guidelines for pesticide residue analysis.

Applications in Food Safety and Environmental Monitoring

The application of Metalaxyl-¹³C₆ for matrix effect compensation has significant implications for food safety and environmental monitoring. Residue monitoring programs benefit from the improved accuracy and reliability of analytical data, which is essential for regulatory compliance and consumer protection. Studies have shown that metalaxyl residues in scallion were determined to be in the range of <0.001–0.088 mg/kg for metalaxyl-M (the enantiopure form) with a half-life of about 1.15 days [1].

In cumulative risk assessment, accurate quantification of pesticide residues is crucial for evaluating potential health risks to consumers. The probabilistic model used in recent studies calculated the cumulative dietary risk quotient of metalaxyl-M and azoxystrobin to Chinese consumers as 13.94%~41.25%, with the risk to children and adolescents being significantly higher than that to adults [1]. Such accurate risk assessments rely heavily on precise analytical methods with effective matrix effect compensation.

The methodology described for Metalaxyl-¹³C₆ can be extended to other pesticide classes, promoting the development of comprehensive multi-residue methods capable of analyzing hundreds of pesticide residues in a single analytical run. The approach represents a significant advancement in analytical chemistry, addressing one of the most persistent challenges in mass spectrometric analysis and contributing to improved food safety systems worldwide.

Troubleshooting and Technical Notes

Common Issues and Solutions

Poor Recovery of Internal Standard:

  • Cause: Degradation of Metalaxyl-¹³C₆ stock solution or improper storage conditions.
  • Solution: Prepare fresh stock solutions and verify standard purity regularly. Ensure proper storage conditions (-20°C in the dark).

Elevated Baseline in Chromatogram:

  • Cause: Matrix co-extractives not adequately removed during purification.
  • Solution: Optimize the amount of purification sorbents or consider using alternative sorbent combinations for specific matrices.

Shift in Retention Time:

  • Cause: Column degradation or mobile phase contamination.
  • Solution: Replace mobile phases regularly and monitor column performance using system suitability tests.

Decreased Signal Intensity:

  • Cause: Ion source contamination or reduced detector sensitivity.
  • Solution: Clean ion source and mass spectrometer components according to manufacturer recommendations.
Quality Control Measures

System Suitability Test:

  • Perform daily system suitability testing using a standard solution containing both native metalaxyl and Metalaxyl-¹³C₆.
  • Acceptance criteria: Retention time stability (RSD <1%), peak area RSD <5%, and symmetric peak shape.

Continuing Calibration Verification:

  • Analyze a calibration standard after every 10-15 samples to verify instrument calibration.
  • The back-calculated concentration should be within ±15% of the nominal value.

Batch Quality Control:

  • Include procedural blanks, laboratory control samples, and matrix spikes in each analytical batch.
  • Use control charts to monitor long-term performance of the method.

Conclusion

The use of Metalaxyl-¹³C₆ as an internal standard represents a robust approach for compensating matrix effects in the analysis of metalaxyl and related compounds in complex matrices. The methodology described in this application note provides accurate, precise, and reliable results essential for regulatory compliance, food safety monitoring, and environmental assessment. The systematic approach to sample preparation, chromatographic separation, and mass spectrometric detection ensures optimal performance across a wide range of agricultural matrices.

As analytical challenges continue to evolve with increasing demand for lower detection limits and higher sample throughput, the application of stable isotope-labeled internal standards remains a cornerstone of quality assurance in analytical chemistry. The principles and protocols outlined for Metalaxyl-¹³C₆ can be adapted to other pesticide classes, contributing to the advancement of analytical science and the protection of public health.

References

environmental monitoring of Metalaxyl using isotope-labeled standard

Author: Smolecule Technical Support Team. Date: February 2026

Principles of Isotope-Labeled Metalaxyl Monitoring

Isotope-labeled standards, such as Metalaxyl-13C6, are chemically identical to native Metalaxyl but are enriched with stable heavy isotopes (e.g., 13C) [1]. They serve as ideal internal standards to correct for matrix effects and analyte loss during sample preparation, significantly enhancing the accuracy and precision of quantitative analysis [2].

A major application is evaluating in-situ biodegradation through Compound-Specific Isotope Analysis (CSIA). During microbial degradation, bonds with light isotopes (12C) break slightly faster than those with heavy isotopes (13C). This kinetic isotope effect leads to the progressive enrichment of 13C in the remaining Metalaxyl fraction [3]. The extent of degradation is quantified by measuring the isotope ratio shift, typically expressed as δ13C and modeled using the Rayleigh equation [3]. For the chiral pesticide Metalaxyl, Enantiomer-Specific Isotope Analysis (ESIA) can be applied to track the degradation of its R- and S-enantiomers separately, as they often degrade at different rates in soil [3].

Experimental Protocols

Sample Preparation and Extraction

This protocol is adapted from methods used in soil studies [3] [4].

  • Materials: Metalaxyl-13C6 internal standard (e.g., CAS 1356199-69-3) [1], organic solvents (Dichloromethane, Ethyl Acetate, HPLC grade), anhydrous MgSO4, Primary Secondary Amine (PSA) bonded silica [3].
  • Internal Standard Addition: Immediately before extraction, add a known amount of Metalaxyl-13C6 (e.g., 50 µg/L final concentration) to each soil or water sample. This corrects for subsequent procedural losses [3] [1].
  • Soil Extraction (Modified QuEChERS):
    • Incubate soil samples (e.g., 5 g) at field capacity moisture and a controlled temperature (e.g., 20°C) [4].
    • Extract using an organic solvent mixture (e.g., Ethyl Acetate/Dichloromethane) [3].
    • Add salts like MgSO4 to separate the organic phase from water.
    • Clean the extract using a dispersive solid-phase extraction (d-SPE) sorbent like PSA to remove co-extracted interferents [3].
  • Water Extraction: Perform liquid-liquid extraction with a suitable organic solvent.
Analytical Instrumentation and Conditions

The following table summarizes key parameters for analyzing Metalaxyl and its metabolites.

Table 1: Analytical Methods for Metalaxyl and Metabolites

Analysis Target Technique Key Conditions / Metrics Purpose / Application
Metalaxyl Quantification LC-MS/MS or GC-MS Use Metalaxyl-13C6 as an internal standard for calibration [1]. Precise quantification of total Metalaxyl concentration in environmental samples [2].
Enantiomer-Specific Analysis Chiral Chromatography Chiral column to separate R- and S-Metalaxyl; calculate Enantiomeric Fraction (EF) [3]. Monitor enantioselective degradation; EF deviation indicates biodegradation [3].
Stable Carbon Isotope Analysis (CSIA/ESIA) GC-IRMS or LC-IRMS Measure δ13C; Rayleigh equation models degradation extent [3]. Provide direct evidence of in-situ biodegradation and quantify its extent [3].
Major Metabolite HPLC Metabolite NOA 409045 (metalaxyl acid) identified by HPLC [4]. Track the formation of primary soil metabolites [4].

Environmental Applications and Data

Isotope-labeled standards are crucial for understanding Metalaxyl's fate across different environmental settings.

Table 2: Metalaxyl Degradation in Contrasting Soils

Parameter Soil A (Sandy Loam) [4] Soil B (Silty Clay) [4] Notes / Implications
Designated Degradation Type Fast-degrading Slow-degrading Based on inherent microbial community and physicochemical properties.
Degradation Half-life (Metalaxyl-M) ~17 days ~38 days Half-life is shorter in soil with adapted microbial communities [4].
Key Influencing Factor Soil microbial community composition and prior exposure [4] Soil physicochemical characteristics (texture, pH) [4] Soil properties can be more important than microbial composition in new environments [4].
Primary Metabolite Metalaxyl carboxylic acid (NOA 409045) [4] Metalaxyl carboxylic acid (NOA 409045) [4] Formed predominantly by soil microorganisms [5] [4].
  • Enantioselective Degradation: ESIA studies reveal that Metalaxyl degradation in aerobic, circumneutral soils is enantioselective. The degradation rates of the R- and S-enantiomers differ, meaning that bulk pesticide analysis is insufficient for an accurate risk assessment [3].
  • Groundwater Contamination Potential: Metalaxyl has a tendency to migrate to deeper soil layers and can contaminate groundwater, especially in soils with low organic matter and clay content [5].

Quality Assurance and Safety

  • Quality Control: Include procedural blanks, replicates, and spiked samples in each batch to monitor contamination, precision, and accuracy. Use the isotope-labeled standard to correct for matrix effects in mass spectrometry [2].
  • Safety Notes: Metalaxyl-M solutions are often prepared in acetonitrile [6]. Consult the relevant Safety Data Sheet (SDS), as such mixtures are often highly flammable and harmful if inhaled, swallowed, or in contact with skin. Proper personal protective equipment (PPE) including gloves and safety glasses is essential [6].

Experimental Workflow Diagram

The following diagram illustrates the comprehensive workflow for the s, from sample collection to data interpretation.

SampleCollection Sample Collection StdAddition Internal Standard Addition (Metalaxyl-¹³C₆) SampleCollection->StdAddition Extraction Sample Extraction (QuEChERS Method) StdAddition->Extraction Cleanup Extract Cleanup (d-SPE with PSA) Extraction->Cleanup Analysis Instrumental Analysis Cleanup->Analysis LCMS LC-MS/MS for Quantification Analysis->LCMS ChiralSep Chiral Chromatography for Enantiomeric Fraction (EF) Analysis->ChiralSep IRMS IRMS for δ¹³C CSIA/ESIA Analysis->IRMS DataProcessing Data Processing & QC Interpretation Data Interpretation DataProcessing->Interpretation LCMS->DataProcessing Concentration Data ChiralSep->DataProcessing EF Data IRMS->DataProcessing δ¹³C Data Conc Total Concentration Interpretation->Conc Enantio Enantioselective Degradation Interpretation->Enantio Biodeg Biodegradation Extent (Rayleigh Model) Interpretation->Biodeg

Key Research Notes

Metalaxyl-M (mefenoxam), which contains only the active R-enantiomer, is now widely used. Its degradation should be studied using enantiomer-specific methods, as its environmental behavior may differ from the racemic mixture [3] [4]. For persistent compounds, combining carbon isotope analysis with other systems (e.g., 2H/1H) can help identify specific degradation pathways in complex environments [3].

References

food residue analysis of Metalaxyl with Metalaxyl-13C6

Author: Smolecule Technical Support Team. Date: February 2026

The Analytical Challenge

Metalaxyl is a systemic fungicide widely used in agriculture. For example, in potato cultivation, farmers may apply it numerous times during a single production cycle, with the final application sometimes occurring just two weeks before harvest [1]. This practice necessitates rigorous monitoring of residue levels in food products to ensure consumer safety. Accurate analysis is technically challenging due to the complex nature of food matrices, which can interfere with the detection and quantification of the pesticide.

The use of a stable isotope-labeled internal standard like Metalaxyl-¹³C₆ (CAS No. 1356199-69-3) corrects for losses during sample preparation and minimizes matrix effects during instrumental analysis, leading to highly precise and reliable results [2] [3].

Application Notes: Metalaxyl-¹³C₆ in Food Residue Analysis

Metalaxyl-¹³C₆ is an isotopologue where six carbon atoms are replaced with the stable carbon-13 isotope. It is the ideal internal standard for quantifying metalaxyl residues via LC-MS or GC-MS because:

  • Identical Chemistry: It possesses virtually identical chemical and physical properties to native metalaxyl, ensuring it behaves the same way during extraction, cleanup, and chromatography [3].
  • Distinct Mass: Its higher molecular mass (approximately 285.29 g/mol) allows mass spectrometers to easily distinguish it from the native compound, providing a clear reference for quantification without analytical interference [2] [3].
  • Primary Application: It is used as an internal standard in quantitative analysis to correct for matrix effects and procedural losses, ensuring high accuracy and precision in results [3].

The following table summarizes its key characteristics:

Property Description
CAS Number 1356199-69-3 [3]
Molecular Formula C₉¹³C₆H₂₁NO₄ [2]
Molecular Weight ~285.29 g/mol [2] [3]
Appearance White to off-white solid [2]
Storage -20°C [3]
Role in Analysis Internal Standard for LC-MS/GC-MS [3]

Detailed Analytical Protocol

This protocol outlines a robust method for determining metalaxyl residues in food commodities like potatoes, grapes, and wine, based on established analytical procedures and incorporating the use of the isotopic internal standard [4].

Materials and Reagents
  • Analytical Standard: Metalaxyl-¹³C₆ (e.g., 99 atom% ¹³C, 98% chemical purity) [3].
  • Solvents: Acetonitrile, methanol, ethyl acetate (HPLC or GC grade).
  • Water: Milli-Q water or equivalent.
  • SPE Sorbents: Porous carbon sorbent (e.g., CARB GR) [4] or C18 can be evaluated for matrix-specific cleanup.
  • Equipment: Analytical balance, centrifuge, vortex mixer, nitrogen evaporator, LC-MS/MS or GC-MS system.
Standard Solution Preparation
  • Stock Solution (~100 mg/L): Accurately weigh ~1 mg of Metalaxyl-¹³C₆ and dissolve in 10 mL of methanol. Store at -20°C.
  • Working Internal Standard Solution (~1 mg/L): Dilute the stock solution in methanol. This solution is added to every sample (standard, blank, and unknown) before extraction.
Sample Preparation and Extraction

The following workflow visualizes the key steps from sample receipt to instrumental analysis:

G Start Homogenized Food Sample AddIS Add Metalaxyl-¹³C₆ Internal Standard Start->AddIS Extract Extract with Solvents (e.g., Acetonitrile) AddIS->Extract CleanUp Clean-up (SPE) e.g., Porous Carbon Sorbent Extract->CleanUp Concentrate Concentrate & Reconstitute in Injection Solvent CleanUp->Concentrate Analyze Instrumental Analysis (LC-MS/MS or GC-MS) Concentrate->Analyze

  • Homogenization: Process the food sample (e.g., potato tuber, grapes) into a fine, homogeneous slurry.
  • Weighing: Weigh 5.0 ± 0.1 g of homogenized sample into a centrifuge tube.
  • Fortification with IS: Add a known volume (e.g., 50 µL) of the ~1 mg/L Metalaxyl-¹³C₆ working solution to the sample. This corrects for subsequent losses.
  • Extraction: Add extraction solvent (e.g., 10 mL of acetonitrile), vortex mix vigorously for 1 minute, and then centrifuge.
  • Clean-up (SPE): Pass an aliquot of the extract through a Solid Phase Extraction (SPE) cartridge. Using a porous carbon sorbent like CARB GR has been shown to provide excellent recovery (80-99%) for metalaxyl from complex matrices like wine [4].
  • Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in an appropriate volume (e.g., 500 µL) of methanol or initial mobile phase for instrumental analysis.
4. Instrumental Analysis: LC-MS/MS

This is the preferred method for its sensitivity and specificity.

  • Chromatography:
    • Column: C18 column (e.g., 250 mm x 4.0 mm, 5 µm) [5].
    • Mobile Phase: Methanol/Water or Acetonitrile/Water with a gradient elution.
    • Flow Rate: 1.0 mL/min [5].
  • Mass Spectrometry (MS/MS):
    • Ionization: Electrospray Ionization (ESI), positive mode.
    • Detection: Multiple Reaction Monitoring (MRM). Monitor specific transitions for both native metalaxyl and the internal standard.

The table below suggests typical MRM transitions:

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z)
Metalaxyl 280.2 220.1 160.1
Metalaxyl-¹³C₆ 286.2 226.1 166.1
Quantification and Quality Control
  • Calibration Curve: Prepare a series of calibration standards containing a fixed, known concentration of Metalaxyl-¹³C₆ and varying concentrations of native metalaxyl. Plot the peak area ratio (native/IS) against concentration.
  • Calculation: The concentration of metalaxyl in the sample is determined by back-calculating from the calibration curve using the measured peak area ratio.
  • Quality Control: Include procedural blanks, recovery samples (blank matrix spiked with known amounts of analyte), and continuing calibration verification standards in each batch.

Protocol Validation and Troubleshooting

A validated method is essential for generating reliable data. Key performance characteristics to evaluate are summarized below:

Validation Parameter Target Performance Notes
Linearity R² ≥ 0.995 Over the calibrated range (e.g., 0.001–0.5 mg/L)
Recovery 70-120% Varies by matrix; e.g., 80-99% in wine [4]
Repeatability (RSD%) < 15% For replicate fortified samples
Limit of Quantification (LOQ) < 0.75 µg/kg Method-dependent; can be as low as 0.5 µg/L with MS detection [4]

Common Issues and Solutions:

  • Low Recovery of Internal Standard: Check the integrity of the standard solution and ensure it is added at the very beginning of the extraction process.
  • Matrix Suppression/Enhancement in MS: The use of Metalaxyl-¹³C₆ as an IS effectively corrects for this. Ensure the clean-up step is optimized for your specific food matrix.
  • Chromatographic Peak Tailing: Confirm that the mobile phase and column are suitable. A well-maintained C18 column with a methanol/water mobile phase typically provides good peak shape [5].

Conclusion

Using Metalaxyl-¹³C₆ as an internal standard within a well-defined protocol involving SPE cleanup and LC-MS/MS analysis provides a robust, accurate, and precise method for monitoring metalaxyl residues in food. This approach is critical for ensuring food safety and complying with regulatory standards.

References

soil analysis for Metalaxyl using isotope dilution method

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Metalaxyl and Isotope Dilution

Metalaxyl (methyl N-(methoxyacetyl)-N-(2,6-xylyl)-DL-alaninate) is a systemic acylalanine fungicide widely used to control diseases caused by soil-borne and foliar pathogens from the Peronosporales order, such as Phytophthora and Pythium species [1] [2]. Its systemic nature and mobility within plants necessitate precise and accurate monitoring of its residue levels and degradation behavior in agricultural systems to ensure food safety and environmental health [3].

Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantitative technique renowned for its high accuracy, precision, and traceability to SI units [4]. The core principle involves adding a known amount of a stable isotopically labeled analog of the analyte (the "spike") to the sample at the earliest possible stage. This spike, typically enriched in 2H or 13C for Metalaxyl, behaves identically to the native analyte during sample preparation and analysis but is distinguished by its higher mass. After homogenization, the concentration of the native analyte is calculated directly from the measured isotope ratios of the sample-spike mixture, the known concentrations of the spike, and the weights of the sample and spike [4]. This method inherently corrects for analyte losses during extraction, clean-up, and even instrument variation.

Properties of Metalaxyl and Analytical Considerations

Table 1: Key Physicochemical Properties of Metalaxyl [1]

Property Value / Description
IUPAC Name methyl N-(methoxyacetyl)-N-(2,6-xylyl)-DL-alaninate
Chemical Formula C₁₅H₂₁NO₄
Molecular Weight 279.33 g/mol
Water Solubility (at 22°C) 8400 mg/L (high)
Octanol-Water Partition Coefficient (log KOW) 1.75
Vapor Pressure (at 20°C) 0.75 mPa (low volatility)
Melting Point 72.0 °C
Hydrolysis DT₅₀ (at 25°C) Stable at pH 5-7; 110 days at pH 9

Metalaxyl is a 1:1 mixture of R and S enantiomers, though the biologically active R-enantiomer (metalaxyl-M) is now commonly marketed separately [1]. Its high water solubility and low log KOW indicate high systemic mobility and potential for leaching, while its low vapor pressure suggests limited volatilization loss [1]. For residue analysis, its molecular structure and properties make it amenable to analysis by both GC-MS/MS and LC-MS/MS [3].

Detailed Experimental Protocols

Materials and Reagents
  • Analytical Standards: Native Metalaxyl (purity ≥99%) and stable isotopically labeled Metalaxyl (e.g., 13C₆-Metalaxyl or D₅-Metalaxyl) from certified suppliers.
  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, ethyl acetate, water.
  • Sample Preparation: QuEChERS extraction kits or equivalent materials: anhydrous MgSO₄, NaCl, primary secondary amine (PSA), C18 sorbent, graphitized carbon black (GCB).
  • Equipment: Analytical balance, centrifuge, vortex mixer, automatic pipettes, nitrogen evaporator, ultrasonication bath, and UHPLC-MS/MS or GC-MS/MS system.
Sample Preparation Workflow

The following diagram illustrates the complete sample preparation process for soil and plant matrices:

metalaxyl_preparation cluster_0 start Start Soil/Plant Sample spiking Spike with Labeled Metalaxyl Standard start->spiking extraction Extraction spiking->extraction soil_extr 10 mL Acetonitrile Vortex & Shake Ultrasonicate 10 min extraction->soil_extr  Soil plant_extr 10 mL Ethyl Acetate or Acetonitrile Vortex & Shake extraction->plant_extr  Plant cleanup Clean-up soil_clean d-SPE: 150 mg MgSO₄ 50 mg PSA 50 mg C18 cleanup->soil_clean  Soil plant_clean d-SPE: 150 mg MgSO₄ 50 mg PSA 8 mg GCB cleanup->plant_clean  Plant concentration Concentration & Reconstitution analysis Instrumental Analysis (LC/GC-MS/MS) concentration->analysis end Data Analysis & Quantification analysis->end soil_method Soil Method plant_method Plant Method centrifuge1 Centrifuge (4000-5000 × g, 5 min) soil_extr->centrifuge1 plant_extr->centrifuge1 centrifuge1->cleanup centrifuge2 Centrifuge (7000 × g, 5 min) soil_clean->centrifuge2 plant_clean->centrifuge2 centrifuge2->concentration

Instrumental Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions [3] [2]:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm)
  • Mobile Phase: (A) Water with 0.1% formic acid; (B) Methanol or Acetonitrile with 0.1% formic acid
  • Gradient: 5% B to 95% B over 10-15 minutes
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 1-5 μL
  • Ionization: Electrospray Ionization (ESI) in positive mode
  • MS Detection: Multiple Reaction Monitoring (MRM)

Table 2: Suggested MRM Transitions for Metalaxyl and its Isotopologue [3]

Compound Precursor Ion (m/z) Product Ion 1 (m/z) CE (eV) Product Ion 2 (m/z) CE (eV) Usage
Metalaxyl 280.2 220.1 10 248.1 5 Quantification
13C₆-Metalaxyl 286.2 226.1 10 254.1 5 Internal Standard
Quantification by Isotope Dilution

The concentration of Metalaxyl in the sample is calculated using the IDMS equation [4]: [ C_{sample} = \left[ \frac{(B - R)}{(R - A)} \right] \times \frac{m_{spike}}{m_{sample}} \times C_{spike} \times Q' ] Where:

  • ( C_{sample} ): Concentration of Metalaxyl in the sample
  • ( A ): Isotope ratio (Labeled/Unlabeled) in the pure native standard
  • ( B ): Isotope ratio in the pure labeled spike
  • ( R ): Measured isotope ratio in the sample-spike mixture
  • ( m_{spike}, m_{sample} ): Masses of spike and sample
  • ( C_{spike} ): Concentration of the labeled spike
  • ( Q' ): Pseudo-concentration factor accounting for differences in isotopic abundance and molecular weight

Method Validation and Data Analysis

Table 3: Typical Method Validation Parameters for Metalaxyl IDMS [3] [2]

Validation Parameter Target Performance Typical Result for Metalaxyl
Linearity R² > 0.99 R² = 0.998 - 0.999
Recovery (%) 70-120% 83.9 - 110.5%
Repeatability (RSD%) < 20% 0.86 - 5.81%
Limit of Detection (LOD) - 0.27 μg/mL (HPLC)
Limit of Quantification (LOQ) - 0.91 μg/mL (HPLC)
Matrix Effect (%) Minimal Evaluate via post-column infusion

Advanced Applications: CSIA for Degradation Studies

Compound-Specific Isotope Analysis (CSIA) using IDMS principles can track the degradation of Metalaxyl in the environment. Microorganisms preferentially metabolize bonds with lighter isotopes (12C), causing the remaining substrate to become enriched in the heavier isotope (13C). This isotopic fractionation results in an increasing δ13C value, providing a fingerprint of biodegradation distinct from physical dissipation processes like leaching or volatilization [5] [6].

The following diagram illustrates the workflow for conducting CSIA on Metalaxyl in soil:

csia_workflow start Soil Sample Collection extract Extraction & Purification start->extract fraction HPLC Fraction Collection extract->fraction dry Solvent Removal (N₂ Evaporation) fraction->dry ea Elemental Analyzer (Combustion to CO₂) dry->ea note1 Critical: Complete removal of carbon-containing solvents dry->note1 irms IRMS Detection (δ¹³C Measurement) ea->irms end Isotope Data Interpretation irms->end note2 Measures ¹³C/¹²C ratio Precision ~0.5‰ irms->note2 note3 δ¹³C enrichment indicates biodegradation end->note3

Troubleshooting and Best Practices

  • Achieving Isotope Equilibrium: Ensure thorough mixing and homogenization after spike addition. Allow sufficient time for the spike to equilibrate with the native analyte in the sample matrix, which may require shaking or ultrasonication for 15-30 minutes [4].

  • Minimizing Matrix Effects: Use matrix-matched calibration standards or the IDMS calculation itself, which inherently corrects for many matrix effects. The clean-up step is crucial—optimize the amount of PSA and C18 to balance clean-up efficiency with analyte recovery [3].

  • Handling Enantiomers: If studying the separate enantiomers of Metalaxyl (R and S), a chiral chromatographic column will be required in the LC-MS/MS system to resolve them [1] [7].

  • Blank Contamination: Consistently run procedural blanks to monitor for contamination, especially from solvents and labware. Pre-combust glassware and use high-purity solvents to minimize background interference [5].

References

spiking protocol for Metalaxyl-13C6 in analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Metalaxyl-¹³C₆

Metalaxyl-¹³C₆ is a carbon-13 labeled isotopologue of the fungicide metalaxyl, where six carbon atoms in the phenyl ring are replaced by the ¹³C isotope [1] [2]. This compound is primarily used as an internal standard (IS) in quantitative mass spectrometry to achieve high precision and accuracy, particularly through the technique of isotope dilution mass spectrometry (IDMS) [1].

The core advantage of using Metalaxyl-¹³C₆ is that it possesses nearly identical physical and chemical properties to the native metalaxyl, ensuring it behaves the same way during sample preparation and analysis. However, its distinct mass allows the mass spectrometer to differentiate it. This enables chemists to precisely correct for analyte loss during sample workup and to overcome matrix effects—the suppression or enhancement of ionization signal caused by co-extracted compounds from complex samples—which are a major challenge in pesticide residue analysis [1] [3].

Key Chemical and Physical Properties

The table below summarizes the key characteristics of Metalaxyl-¹³C₆.

Property Specification
CAS Number 1356199-69-3 [4] [2] [5]
Molecular Formula C₉¹³C₆H₂₁NO₄ [4] [5]
Molecular Weight 285.29 g/mol [4] [5]
Physical Form Neat solid [1]
Melting Point 69 - 73 °C [1] [2]
Assay (Purity) ≥98.0% (HPLC) [1]
Storage -20°C [1] [5]

Detailed Spiking Protocol for Sample Analysis

This protocol outlines the use of Metalaxyl-¹³C₆ for quantifying metalaxyl in a complex plant matrix (e.g., dried cannabis flower), based on a validated method from the literature [3]. The general workflow is also illustrated in the diagram below.

G Start Start: Prepare Samples ISStock 1. Prepare Internal Standard Spiking Solution Start->ISStock SamplePrep 2. Weigh and Homogenize Sample ISStock->SamplePrep Spike 3. Spike Sample with Internal Standard SamplePrep->Spike Extract 4. Extract Analytes Spike->Extract Analyze 5. LC-MS/MS or GC-MS/MS Analysis Extract->Analyze Quantify 6. Quantify via Calibration Curve Analyze->Quantify

Materials and Reagents
  • Internal Standard: Metalaxyl-¹³C₆ (≥98.0% purity) [1].
  • Solvent: Acetonitrile, Optima grade or equivalent [3].
  • Samples: Dried and homogenized plant material.
  • Calibration Standards: Native metalaxyl analytical standard.
Step-by-Step Procedure
  • Prepare Internal Standard Spiking Solution

    • Dissolve the Metalaxyl-¹³C₆ neat solid in acetonitrile to prepare a primary stock solution (e.g., 100 µg/mL) [3].
    • Further dilute this stock solution with acetonitrile to create a working spiking solution at a concentration suitable for fortifying samples. The cited study used a Master Calibration Solution at 8.33 µg/mL, which was then serially diluted for calibration standards [3].
  • Weigh and Homogenize Sample

    • Accurately weigh a representative portion of the dried, homogenized sample into an appropriate extraction tube. The cited study used cryogenically homogenized cannabis flower [3].
  • Spike Sample with Internal Standard

    • Critical Step: Add a known, consistent volume of the Metalaxyl-¹³C₆ working spiking solution to the sample before starting the extraction process. This allows the IS to track the native metalaxyl through every subsequent step [1] [3].
    • The amount added should be chosen to match the expected concentration range of the native analyte in the samples. The cited study spiked samples before the extraction and workup process [3].
  • Extract Analytes

    • Proceed with your chosen extraction method (e.g., QuEChERS or solvent extraction). The cited study vortexed and centrifuged samples with acetonitrile, followed by a dispersive Solid-Phase Extraction (dSPE) cleanup step for the GC-MS/MS analysis [3].
    • Since the Metalaxyl-¹³C₆ is present during extraction, any losses of native metalaxyl will be mirrored by proportional losses of the IS, correcting for recovery inefficiencies [1].
  • Instrumental Analysis (LC-MS/MS or GC-MS/MS)

    • Inject the final sample extract into the LC-MS/MS or GC-MS/MS system.
    • Example LC-MS/MS conditions from literature [3]:
      • Column: Acclaim Polar Advantage II (2.2 µm, 2.1 mm × 100 mm).
      • Mobile Phase: (A) 3 mM ammonium formate in water + 0.1% formic acid; (B) 3 mM ammonium formate in methanol + 0.02% formic acid.
      • Gradient: 16-minute elution program.
    • Example GC-MS/MS conditions from literature [3]:
      • Column: TG-5SILMS (30 m × 0.25 mm × 0.25 µm).
      • Carrier Gas: Helium at 1.2 mL/min.
      • Oven Program: Ramped from 40°C to 325°C over 30.3 minutes.
  • Quantification via Calibration Curve

    • Prepare a matrix-matched calibration curve by spiking a blank matrix (matrix free of native metalaxyl) with both the native metalaxyl standard and a fixed amount of Metalaxyl-¹³C₆ (the same amount added to samples) [3].
    • The calibration curve is generated by plotting the peak area ratio (native metalaxyl / Metalaxyl-¹³C₆) against the concentration of native metalaxyl.
    • The concentration of metalaxyl in unknown samples is determined by calculating the peak area ratio in the sample and interpolating it from this calibration curve.

Application Notes & Best Practices

  • Overcoming Matrix Effects: The primary benefit of this protocol is the compensation for matrix effects. Any ion suppression/enhancement affecting native metalaxyl will similarly affect the co-eluting Metalaxyl-¹³C₆, and the area ratio used for quantification will remain stable, leading to more accurate and reliable results [1].
  • Scope of Application: While this protocol is based on cannabis analysis [3], the same IDMS principle is directly applicable to other complex matrices. For instance, ¹³C₆-metalaxyl has also been successfully used as an internal surrogate in the multiclass analysis of pesticides and semi-volatile compounds in wine [6].
  • Handling and Storage: The compound has a limited shelf life, and the expiry date on the label should be observed. It must be stored at -20°C to maintain stability [1] [5].

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the steps or need information on adapting this method to a specific matrix, please feel free to ask.

Reference List

  • Sigma-Aldrich: Metalaxyl-(phenyl-13C6), PESTANAL, analytical standard. (2025). Describes the compound's properties and explains the principle and advantage of Isotope Dilution Mass Spectrometry (IDMS).
  • Quantitative determination and validation of 96 pesticides in cannabis.... (2025). Provides a real-world validated method for pesticide analysis in a complex matrix, including specific details on sample preparation, spiking, instrumentation, and the use of internal standards.
  • Multiclass semi-volatile compounds determination in wine by GC.... (2016). Demonstrates the use of 13C6-metalaxyl as an internal surrogate in a different complex matrix (wine), showing the broader applicability of the protocol.
  • Biosynth: Metalaxyl-13C6. Contains key chemical identifiers and properties, including molecular formula, weight, and CAS number.
  • PubChem: this compound. (2017). A secondary source for basic chemical information.
  • Chem960: this compound. Provides a comprehensive summary of chemical names, identifiers, and computed properties.
  • PeptideDB: this compound. (2025). Lists physicochemical properties and detailed solubility data for laboratory use.

References

overcoming matrix effects in Metalaxyl analysis with Metalaxyl-13C6

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Matrix Effects & The Isotope Dilution Solution

Matrix effects occur when co-extracted compounds from your sample alter the ionization efficiency of the target analyte in the mass spectrometer, leading to suppressed or enhanced signals and inaccurate quantification. This is a common challenge in complex matrices like food crops, cannabis, and biological samples [1] [2].

The internal standard method, specifically Isotope Dilution Mass Spectrometry (IDMS) using a stable isotope-labeled analog like Metalaxyl-(phenyl-13C6), is the most effective strategy to correct for these effects [3].

The Core Principle: Metalaxyl-13C6 has nearly identical chemical and physical properties to native metalaxyl. It behaves the same way during sample preparation and analysis. Any losses during extraction or ionization suppression/enhancement in the mass spectrometer will affect both the native and labeled compound equally. By adding a known amount of the labeled standard at the start of the analysis, you can precisely track and correct for these variations [3].

Detailed Protocol: IDMS for Metalaxyl in a Plant Matrix

This protocol is adapted from multi-residue pesticide analysis methods, including those used for tomatoes and cannabis [1] [2].

Materials and Reagents
  • Analytical Standard: Metalaxyl-(phenyl-13C6) (PESTANAL, ≥98.0%) [3].
  • Solvents: Acetonitrile (Optima grade or equivalent), methanol, water.
  • QuEChERS Kits: Dispersive SPE (dSPE) kits containing MgSO4 and primary secondary amine (PSA) sorbents.
  • Internal Standard Solution: Prepare a stock solution of this compound in acetonitrile. A working solution is typically used to spike samples before extraction.
Step-by-Step Procedure
  • Sample Preparation: Homogenize the plant material (e.g., tomato, cannabis flower).
  • Weighing: Accurately weigh 2.0 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube.
  • Internal Standard Spiking: This is the critical step. Add a known volume of the this compound working solution to the sample. The standard must be added at the very beginning of extraction to compensate for all subsequent procedural losses [3].
  • Extraction: Add water and acetonitrile (often with buffering salts), then shake vigorously.
  • Centrifugation: Centrifuge to separate the organic layer.
  • Clean-up (dSPE): Transfer an aliquot of the extract to a dSPE tube containing MgSO4 and PSA. Vortex and centrifuge to clean the extract.
  • Analysis by GC-MS/MS or LC-MS/MS:
    • GC-MS/MS: For GC-amenable pesticides, use a non-polar or slightly polar column (e.g., TG-5SILMS, 30 m x 0.25 mm x 0.25 µm). A triple quadrupole (TSQ 9000) in Selected Reaction Monitoring (SRM) mode provides high selectivity [2].
    • LC-MS/MS: For a broader range of pesticides, use a reverse-phase column (e.g., Polar Advantage II). A triple quadrupole (TSQ Altis) in Multiple Reaction Monitoring (MRM) mode is ideal [2].

The following diagram illustrates the complete experimental workflow:

Troubleshooting Guide: Common Issues with this compound IDMS

Here are solutions to common problems you might encounter when using this method.

Problem & Phenomenon Possible Root Cause Solution & Verification Method
High Background Noise for Labeled Standard Impurity in the this compound standard or carryover in the LC-MS/MS/G C-MS/MS system. Run a solvent blank and a standard solution. Check the certificate of analysis for the standard's purity (should be ≥98%) [3].
Poor Recovery & Inaccurate Results The labeled standard was added after extraction, or the extraction efficiency is low. Verify that this compound is spiked before the extraction step. Optimize QuEChERS shaking time and solvent ratios [1].
Strong Matrix Effects Persist The sample matrix is highly complex (e.g., cannabis), causing severe ion suppression that overwhelms correction. Further dilute the final sample extract. Use instrument methods with higher resolution (e.g., Q-Orbitrap at 60,000 FWHM) to separate isobaric interferences [4].
Inconsistent Calibration Improper preparation of calibration standards, or matrix-matched calibration was not used. Use matrix-matched calibration curves. Ensure the internal standard is added to all calibration levels in the same way as to the samples.

Frequently Asked Questions (FAQs)

Q1: What is the validated Limit of Quantification (LOQ) for metalaxyl in food matrices using this method? Studies in tomatoes have shown LOQs for metalaxyl as low as 0.01 mg/kg, which meets the validation requirements set by regulatory bodies like the European Commission [1] [5].

Q2: Does the choice of GC-MS/MS vs. LC-MS/MS impact the analysis? Yes. While both are suitable, GC-Q-Orbitrap in full scan mode has demonstrated superior sensitivity for most pesticides and is highly effective for rapid screening in complex matrices like wheat without a purification step [4]. LC-MS/MS and GC-MS/MS are often used together to cover a wide range of pesticide analytes [2].

Q3: My sample is cannabis, which has a very complex matrix. Are there any special considerations? Yes. Cannabis contains high levels of cannabinoids and terpenes that cause significant ion suppression. The method must be rigorously validated in this specific matrix. Using a larger number of isotopically labeled internal standards and a well-optimized dSPE clean-up is critical for accurate results in cannabis analysis [2].

References

Troubleshooting Guide: Reducing Bias in Metalaxyl Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines common issues, their potential impact on bias, and recommended solutions.

Issue Potential Bias/Effect Recommended Solution Key Parameters & Notes

| Matrix Effects (LC-MS/MS) | Signal suppression/enhancement, leading to inaccurate quantification [1]. | - Dilute the sample extract [1].

  • Use effective sample cleanup (e.g., dSPE in QuEChERS) [2] [1].
  • Employ isotope-labeled internal standards [3] [1]. | Matrix effects are dependent on the sample matrix, extraction protocol, and chromatographic separation [1]. | | Insufficient Selectivity | False positives or false negatives [1]. | - Monitor two MRM transitions and check their ratio against a standard [1].
  • Use MS-MS library spectra for confirmation to provide a molecular fingerprint [1]. | The European Commission Decision 2002/657/EC defines tolerance levels for MRM ratios [1]. | | Suboptimal Extraction | Low recovery, high variability, co-extraction of impurities [4] [5]. | For durian leaf (as an example): Use 0.5 g cleaned leaf extracted with 5 mL ethyl acetate; re-dissolve in 100% acetonitrile [4] [5]. | Recovery rates of 88%-103% were achieved. A surface cleaning step is critical for foliar spray studies [4] [5]. | | Improper Internal Standard Use | Failure to correct for matrix effects or losses during sample prep [3]. | Use deuterated internal standards (e.g., Metalaxyl-d5), if available [3]. | Deuterated standards correct for matrix effects by co-eluting with the analyte [3]. | | Enantiomeric Bias | Inaccurate assessment of persistence and toxicity, as degradation can be enantioselective [6]. | For advanced studies, use a chiral chromatography column (e.g., Chiralcel OD-RH) to separate and quantify R- and S-enantiomers separately [6]. | In tomatoes and cucumbers, the (-)-R-enantiomer degrades faster [6]. |

Frequently Asked Questions (FAQs)

Q1: What is the best way to confirm a positive finding of Metalaxyl and avoid false positives? While using a single MRM transition is standard for quantification, it carries a risk of false positives. For confident identification, it is recommended to:

  • Use a Qualifier Ion: Monitor a second, unique MRM transition for Metalaxyl. The ratio of the quantifier ion to the qualifier ion in the sample should match that of the standard within a defined tolerance (e.g., as per EU guidelines) [1].
  • Perform Spectral Confirmation: Acquire a full-scan MS-MS spectrum of the suspect peak and compare it against a reference standard spectrum using library search software. This provides a definitive molecular fingerprint and is the most robust way to minimize false positives [1].

Q2: How can I quickly check for matrix effects in my LC-MS/MS method? A simple and effective procedure is the post-column infusion test [1]:

  • Continuously infuse a standard solution of Metalaxyl directly into the LC effluent, post-column.
  • Inject your blank matrix extract into the LC-MS/MS system.
  • Observe the signal for Metalaxyl in the resulting chromatogram. Any dips or deviations in the baseline signal correspond to regions where co-eluting matrix components are causing ion suppression or enhancement [1].

Q3: My recovery rates for Metalaxyl are low. How can I optimize the extraction? Optimal extraction depends on the matrix. Here is a validated protocol for plant tissues (durian leaf) as a reference [4] [5]:

  • Sample Preparation: Clean the leaf surface with running tap water to remove surface residues, which can cause overestimation [4] [5].
  • Homogenization: Grind the tissue to a fine powder.
  • Extraction: Weigh 0.5 g of tissue and add 5 mL of ethyl acetate. Ethyl acetate was found to be more efficient than methanol, acetonitrile, or dichloromethane for this matrix [4] [5].
  • Clean-up: The cited study found that a simple extraction without a solid-phase extraction (SPE) clean-up step provided sufficient recovery (88%-103%) [4] [5]. For more complex matrices, a QuEChERS dSPE clean-up is advisable [2] [1].
  • Final Reconstitution: Evaporate the extract to dryness and re-dissolve in 100% acetonitrile for HPLC analysis [4] [5].

Experimental Protocol Overview

The following diagram illustrates a general optimized workflow for sample preparation and analysis, integrating steps from the referenced studies to minimize bias.

metalaxyl_workflow start Start: Sample Collection sp1 Surface Cleaning (Running Tap Water) start->sp1 sp2 Homogenize Tissue (0.5 g) sp1->sp2 sp3 Extract with Ethyl Acetate (5 mL) sp2->sp3 sp4 Centrifuge & Transfer sp3->sp4 sp5 Evaporate to Dryness sp4->sp5 sp6 Reconstitute in Acetonitrile (100%) sp5->sp6 ana1 LC-MS/MS or GC-MS Analysis sp6->ana1 dc1 Check Matrix Effects (Post-column Infusion) ana1->dc1 dc2 Confirm Identity with MS/MS Spectrum & Library dc1->dc2 end Result: Quantification with Reduced Bias dc2->end

Key Quantitative Data for Method Validation

The table below summarizes critical quantitative data from the search results to guide your method validation.

Parameter / Study Matrix Reported Value Analytical Technique
Half-life (Dissipation)
Durian Leaf [4] [5] Durian Leaf 16.50 days HPLC
Tomato Fruit [7] Tomato Fruit 1.81 days HPLC
Method Performance
Linearity [4] [5] Durian Leaf 1–100 µg/mL HPLC
LOD [4] [5] Durian Leaf 0.27 µg/mL HPLC
LOQ [4] [5] Durian Leaf 0.91 µg/mL HPLC
Recovery Rate [4] [5] Durian Leaf 88% - 103% HPLC
Instrumentation & Configuration
Chiral Separation [6] Tomato, Cucumber Chiralcel OD-RH column, \nMobile Phase: Acetonitrile-Water (60/40, v/v) Chiral LC-MS/MS

References

improving accuracy in pesticide quantification with isotope standards

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Why should I use isotope-labeled internal standards (ILIS) in pesticide analysis? ILIS are chemically identical to the target pesticides but are "heavily" labeled with stable isotopes (e.g., ^13^C, ^15^N). They are added to the sample at the very beginning of the analysis. Because they co-elute with the target analytes and experience the same matrix effects and extraction efficiency losses, they allow for precise correction of these issues, leading to more accurate quantification [1].

  • Q2: What are the most effective techniques to overcome matrix effects? Matrix effects, such as ion suppression or enhancement, are a major challenge in complex samples. The following techniques, especially when used in combination, are most effective [2]:

    • Isotope-Labeled Internal Standards: The most robust method to correct for matrix effects [1].
    • Optimized Sample Cleanup: Using dispersive Solid-Phase Extraction (d-SPE) with sorbents like PSA (for organic acids and sugars), C18 (for lipids), and GCB (for pigments) can significantly reduce co-extracted interferences [2].
    • Matrix-Matched Calibration: Preparing calibration standards in a blank sample matrix that matches your samples can compensate for consistent matrix effects.
  • Q3: How do I validate my method's performance when using isotope standards? Method validation ensures your procedure is reliable. Key parameters and their typical acceptance criteria, as demonstrated in recent studies, are summarized below [3] [2]:

Validation Parameter Description Typical Acceptance Criteria
Accuracy (Recovery) Closeness of measured value to true value 70 - 120% [3] [2]
Precision (Repeatability) Agreement under the same operating conditions (RSDr) RSD ≤ 15% [3] [2]
Limit of Quantification (LOQ) Lowest concentration that can be reliably quantified Method-dependent, e.g., 0.005 mg/kg [3] [2]
Linearity Ability to produce results proportional to analyte concentration R² ≥ 0.99 [2]
Measurement Uncertainty Parameter associated with the dispersion of measured values Should be estimated and within acceptable limits [2]

Experimental Protocol: Implementing Isotope Dilution MS

The following workflow details the key steps for quantifying pesticides using Isotope Dilution Mass Spectrometry (IDMS), incorporating best practices from the literature.

Start Start: Sample Preparation Step1 1. Add Isotope-Labeled Internal Standard (ILIS) Start->Step1 Step2 2. Extraction (e.g., Acetonitrile) Step1->Step2 Step3 3. Clean-up (d-SPE with PSA, C18, GCB) Step2->Step3 Step4 4. Analysis via LC-MS/MS or GC-MS Step3->Step4 Step5 5. Data Processing & Quantification via Isotope Pattern Deconvolution Step4->Step5 End End: Reliable Quantification Step5->End

Key Steps Explained:

  • Add ILIS Early: Precisely add a known amount of the isotope-labeled standard to the sample immediately before extraction. This corrects for all subsequent losses [1].
  • Extraction: Use an appropriate solvent (e.g., acetonitrile) to efficiently extract both the native pesticides and the ILIS from the sample matrix [2].
  • Clean-up: Perform a d-SPE clean-up to remove matrix interferences. The choice and combination of sorbents (PSA, C18, GCB) should be optimized for your specific sample type to avoid over-cleaning and analyte loss [2].
  • Instrumental Analysis: Analyze the extract using LC-MS/MS or GC-MS. The ILIS and analyte will co-elute chromatographically but be distinguished by their different mass-to-charge (m/z) ratios in the mass spectrometer.
  • Quantification with Isotope Pattern Deconvolution: This mathematical processing technique uses the distinct isotope patterns of the natural and labeled compounds to directly calculate the analyte concentration in the sample, improving accuracy and simplifying the process by avoiding traditional calibration curves [1].

Troubleshooting Common Problems

  • Problem: Poor recovery of the internal standard.

    • Cause & Solution: The ILIS might be degrading or not extracting efficiently. Verify the stability of your ILIS under the extraction conditions and ensure it is being properly solubilized. Using a ^13^C-labeled standard instead of a deuterated (^2^H) one can minimize isotopic effects that cause chromatographic separation [1].
  • Problem: High background noise or persistent matrix interference.

    • Cause & Solution: The sample clean-up is insufficient. Re-optimize your d-SPE protocol by testing different sorbent types and amounts. Be cautious with GCB, as it can adsorb planar pesticides [2].
  • Problem: Inconsistent results between different sample batches.

    • Cause & Solution: This often indicates a lack of robustness in the method. Implement rigorous quality control, including running blanks and spiked control samples with each batch. Assess inter-day precision by having different analysts perform the test on multiple days to ensure reproducibility [2].

References

optimizing recovery in Metalaxyl sample preparation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Here are solutions to common challenges in Metalaxyl analysis.

Question/Issue Possible Cause Recommended Solution
Low recovery rates during extraction Inefficient solvent or volume; metalaxyl still on leaf surface. Use ethyl acetate; for 0.5 g leaf tissue, use 5 mL solvent [1]. Clean leaf surface before extraction to remove residue [1].
Poor HPLC peak shape or separation Suboptimal mobile phase or column conditions. Use RP-C18 column with mobile phase of acetonitrile:water (62.5:37.5 v/v) at 1.2 mL/min and detect at 270 nm [2].
High background interference Co-extracted plant pigments/compounds; sample cleanup insufficient. Method is specific with low LOD (0.27 µg/mL) and LOQ (0.91 µg/mL); ensure mobile phase is freshly prepared and degassed [1].
Method validation failing precision/recovery Instrument calibration error; sample handling inconsistency. Follow validation: expect linearity (R² ≥ 0.990), recovery (88-103%), and precision (RSD < 1.5%) [1] [2].

Experimental Protocols for Key Analyses

Protocol 1: Optimized Extraction of Metalaxyl from Leaf Tissue

This protocol is validated for durian leaves and can be adapted for other plant tissues [1].

  • Sample Preparation: Take 0.5 g of fresh leaf tissue. Clean the surface with running tap water to remove any deposited residue. Pat dry and homogenize.
  • Solvent Extraction: Add 5 mL of ethyl acetate to the sample. This solvent provides the highest recovery rate compared to methanol, acetonitrile, or dichloromethane [1].
  • Extraction Process: Mix thoroughly, for example by vortexing or shaking, to ensure complete extraction.
  • Concentration: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen or in a rotary evaporator.
  • Reconstitution: Redissolve the dry residue in 1 mL of 100% acetonitrile and filter through a 0.22 µm membrane before HPLC injection [1].
Protocol 2: HPLC-UV Analysis of Metalaxyl

This method is suitable for determining Metalaxyl in flowable suspension formulations or sample extracts [2].

  • Column: Reversed-Phase C18 (e.g., Brownlee C-18), 30°C
  • Mobile Phase: Acetonitrile and distilled water (62.5:37.5, v/v)
  • Flow Rate: 1.2 mL/min
  • Detection: UV detector at 270 nm
  • Injection Volume: Typically 10-20 µL

Experimental Workflow Diagrams

The following diagrams, created with Graphviz, outline the core experimental procedures.

Sample Preparation Workflow

start Start: Leaf Sample step1 Clean Surface with Water start->step1 step2 Homogenize 0.5g Tissue step1->step2 step3 Extract with 5mL Ethyl Acetate step2->step3 step4 Evaporate to Dryness step3->step4 step5 Reconstitute in Acetonitrile step4->step5 step6 Filter (0.22µm) step5->step6 end HPLC Analysis step6->end

HPLC Analysis Setup

cluster_method Method Parameters hplc HPLC System col Column: RP-C18 mp Mobile Phase: ACN/H₂O (62.5:37.5) flow Flow Rate: 1.2 mL/min det Detection: UV @ 270nm

Key Takeaways for Optimal Results

  • Solvent Choice is Critical: Ethyl acetate is the most efficient solvent for extracting Metalaxyl from plant tissues, yielding recoveries over 100% [1].
  • Don't Forget Surface Residues: For foliar-sprayed plants, a simple cleaning step can drastically reduce background noise and overestimation of internal concentration [1].
  • Validation is Key: A properly validated method should demonstrate high recovery (88-103%), excellent linearity (R² ≥ 0.990), and good precision (RSD < 1.5%) [1] [2].

References

Troubleshooting Guide: Preventing Analyte Loss in Metalaxyl Analysis

Author: Smolecule Technical Support Team. Date: February 2026

A summary of common issues and their verified solutions is provided in the table below for quick reference.

Problem Category Specific Issue Recommended Solution Key Parameters & Expected Outcome

| Extraction & Recovery | Low recovery from plant tissue [1] | Use ethyl acetate as extraction solvent. | - Solvent Volume: 5 mL per 0.5 g sample [1].

  • Recovery: ~100% from durian leaf [1]. | | | Low recovery from water samples [2] [3] | Use Dispersive Liquid-Liquid Microextraction (DLLME). | - Extraction Solvent: Tetrachloroethylene [2] [3].
  • Disperser Solvent: Acetonitrile [2] [3].
  • Recovery: 87%-108% [2] [3]. | | Sample Preparation | High background from surface residue (foliar spray) [1] | Clean leaf surface with running tap water before homogenization. | - Outcome: ~5x reduction in background metalaxyl concentration [1]. | | Chromatography | On-column degradation [4] | Flush column with EDTA solution to remove metal ions. | - Cause: Metal- or peroxide-mediated oxidation on column frit [4].
  • Outcome: Elimination of false degradation peaks [4]. | | | Poor peak shape or separation [5] | Use a C18 column with a water/acetonitrile mobile phase. | - Example Column: Xterra MS C18 (3.5 µm, 4.6 x 150 mm) or equivalent [3].
  • Mobile Phase: Isocratic, Acetonitrile and Water (84:16, v/v) [3]. | | Detection | Low sensitivity for impurities [4] | Switch to LC-MS with electrospray ionization (ESI). | - Outcome: Enhanced sensitivity and selectivity for identifying low-level impurities and degradation products [4]. |

Detailed Protocols & FAQs

Optimized Extraction for Plant Tissues

This protocol, developed for durian leaves, is a robust starting point for analyzing high-water-content plant tissues [1].

  • Sample Preparation: Clean the plant tissue surface (e.g., with running tap water) to remove external pesticide deposits. Homogenize 0.5 g of the cleaned tissue [1].
  • Extraction: Add 5 mL of ethyl acetate to the sample and shake vigorously. Ultrasonicate for 15 minutes to enhance extraction [1].
  • Concentration: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen or inert gas [1].
  • Reconstitution: Redissolve the dried extract in 100% acetonitrile for HPLC analysis [1].
Quick & Efficient Method for Water Samples (DLLME)

This method is ideal for enriching metalaxyl from large water volumes, improving detection limits [2] [3].

  • Sample Prep: Transfer 5 mL of filtered water sample into a 15 mL conical tube. Adjust to pH 7 and add 0.15 g of NaCl (3% w/v) [2] [3].
  • Extraction: Rapidly inject a mixture of 1 mL acetonitrile (disperser) and 150 µL tetrachloroethylene (extraction solvent) into the sample. Vortex at 1200 rpm for 80 seconds [2] [3].
  • Phase Separation: Centrifuge the tube. The fine droplets of tetrachloroethylene, now containing the enriched pesticides, will form a sedimented layer at the bottom [2] [3].
  • Analysis: Carefully collect the sedimented phase for direct injection into HPLC-DAD or LC-MS [2] [3].

The following diagram illustrates the core decision-making workflow for selecting the right extraction method based on your sample type.

start Start: Sample Type plant Plant Tissue Sample start->plant water Water Sample start->water solv_sel Solvent Selection plant->solv_sel clean_surface Clean surface with water plant->clean_surface dllme Use DLLME Method water->dllme eth_acetate Use Ethyl Acetate solv_sel->eth_acetate end Proceed to Analysis eth_acetate->end tet_chloro Use Tetrachloroethylene dllme->tet_chloro tet_chloro->end

Frequently Asked Questions (FAQs)

Q1: Why do I see unexpected peaks in my chromatogram that weren't in the original sample? This is a classic sign of on-column degradation [4]. The active compound can degrade on the chromatographic column itself, often due to trace metals on the column frit that catalyze oxidation. To fix this, flush your HPLC column with a solution of Ethylenediaminetetraacetic acid (EDTA). The EDTA chelates (traps) the metal ions, removing the cause of the degradation [4].

Q2: My method requires high sensitivity for trace-level impurities. What is the best approach? While HPLC with a UV or Diode Array Detector (DAD) is common, Liquid Chromatography-Mass Spectrometry (LC-MS) is far superior for this task [4]. The mass spectrometer acts as a highly specific detector, which helps to:

  • Identify impurities based on their molecular weight [4].
  • Differentiate between the main analyte and its impurities, even if they are not fully separated on the column [4].
  • Use tandem mass spectrometry (MS/MS) to obtain structural information for confident identification [6].

Q3: Are there any special handling considerations for Metalaxyl due to its chirality? Yes. Metalaxyl is a chiral compound, and its enantiomers can behave differently. While the high-efficiency Metalaxyl-M (R-enantiomer) is now common, analytical methods should be aware that separation of enantiomers might require a chiral HPLC column for specific studies [7]. In most residue analysis, a standard C18 column is sufficient [5].

References

method validation for Metalaxyl using Metalaxyl-13C6

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is Metalaxyl-¹³C₆ and why is it used in method validation? Metalaxyl-¹³C₆ is a carbon-13 labeled isotopologue of the fungicide Metalaxyl. It is used as an internal standard in quantitative analysis via LC-MS or GC-MS. Its main advantage is that it has nearly identical physical and chemical properties to native Metalaxyl during sample preparation and analysis, but a distinct mass spectral signature. This allows it to correct for analyte loss and matrix effects, leading to higher precision and accuracy in residue testing [1] [2].

  • What are the critical storage conditions for Metalaxyl-¹³C₆? The analytical standard should be stored at -20°C to maintain its stability and limited shelf life. Always check the expiry date provided on the label [2].

  • What is a typical HPLC-UV method for Metalaxyl that can be a starting point for development? One validated method uses a reversed-phase C-18 column at 30°C. The mobile phase is acetonitrile and distilled water in a volumetric ratio of 62.5:37.5, with a flow rate of 1.2 mL/min and a detection wavelength of 270 nm [3].

Troubleshooting Guide

The table below summarizes common issues, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
Low/Inconsistent Recovery Analyte loss during sample preparation; Matrix effects Use Metalaxyl-¹³C₆ as internal standard; Spike internal standard before sample workup to track & correct for losses [2].
Poor Chromatography Inappropriate mobile phase; Column degradation Optimize mobile phase ratio (e.g., acetonitrile:water 62.5:37.5) [3]; Condition/replace column.
Inaccurate Quantification Calibration without internal standard; Instrument drift Use isotope dilution mass spectrometry (IDMS) with a calibration curve prepared with Metalaxyl-¹³C₆ [2].
High Background Noise (MS) Source contamination; Matrix interference Dilute sample; Improve sample clean-up (e.g., QuEChERS); Use internal standard to differentiate signal [1].

The following diagram illustrates a logical workflow for diagnosing and resolving these common issues:

troubleshooting_flowchart Start Start: Experimental Issue LowRecovery Low/Inconsistent Recovery? Start->LowRecovery PoorChrom Poor Chromatography? Start->PoorChrom InaccurateQuant Inaccurate Quantification? Start->InaccurateQuant HighNoise High Background Noise (MS)? Start->HighNoise Soln1 Use Metalaxyl-13C6 as Internal Standard (IS). Spike IS before sample workup. LowRecovery->Soln1 Soln2 Optimize mobile phase (e.g., ACN:Water 62.5:37.5). Check/replace column. PoorChrom->Soln2 Soln3 Employ Isotope Dilution Mass Spectrometry (IDMS). Use IS-calibrated standard curve. InaccurateQuant->Soln3 Soln4 Improve sample clean-up (e.g., QuEChERS). Dilute sample. Use IS to differentiate signal. HighNoise->Soln4

Experimental Protocols

Protocol 1: HPLC-UV Method for Determination of Metalaxyl-M

This protocol is adapted from a validated method for analyzing Metalaxyl-M in formulation samples [3].

  • 1. Instrument Conditions

    • Apparatus: High-Performance Liquid Chromatograph with UV detection.
    • Column: Reversed-Phase C-18 (e.g., Brownlee C-18), 150 mm x 4.6 mm, 5 µm.
    • Column Temperature: 30°C.
    • Mobile Phase: Acetonitrile and Distilled Water (62.5:37.5, v/v).
    • Flow Rate: 1.2 mL/min.
    • Detection Wavelength: 270 nm.
    • Injection Volume: 20 µL.
  • 2. Sample Preparation

    • Accurately weigh an appropriate amount of the sample.
    • Dissolve and dilute with the mobile phase to the desired concentration.
  • 3. Validation Parameters (as per SANCO/3030/99 rev. 5)

    • Specificity: No interference from other components at the retention time of Metalaxyl.
    • Linearity: Prepare a series of standard solutions. The correlation coefficient (R²) should be ≥ 0.990.
    • Precision (Repeatability): The relative standard deviation (RSD) of multiple injections should be < 1.5%.
    • Accuracy (Recovery): Recovery studies should yield results between 99.21% and 101.16%.
Protocol 2: LC-MS/MS Quantification using Metalaxyl-¹³C₆ as Internal Standard

This protocol outlines the core principles of using the isotopically labeled standard for highly accurate quantification [1] [2].

  • 1. Principle The sample is spiked with a known amount of Metalaxyl-¹³C₆ before any preparation steps. The ratio of the native Metalaxyl signal to the Metalaxyl-¹³C₆ signal is used for quantification via Isotope Dilution Mass Spectrometry (IDMS), compensating for matrix effects and procedural losses.

  • 2. Internal Standard Solution Preparation

    • Obtain Metalaxyl-¹³C₆ with a certified purity and concentration.
    • Prepare a stock solution and subsequent working solutions in an appropriate solvent (e.g., acetonitrile). The final concentration should be chosen to match the expected level of the native analyte in the sample.
  • 3. Sample Preparation Workflow

    • Spiking: Add a precise volume of the Metalaxyl-¹³C₆ working solution to the sample.
    • Extraction: Proceed with extraction (e.g., using QuEChERS for food samples, Solid-Phase Extraction for water).
    • Analysis: Analyze the extract by LC-MS/MS.
  • 4. LC-MS/MS Conditions (To be optimized)

    • Ion Source: Electrospray Ionization (ESI), positive mode.
    • Monitoring: Multiple Reaction Monitoring (MRM) for both native Metalaxyl and Metalaxyl-¹³C₆.

Summary of Key Compound Data

The table below consolidates essential information about the internal standard.

Parameter Specification for Metalaxyl-¹³C₆
CAS Number 1356199-69-3 [1]
Product Name Metalaxyl-(phenyl-¹³C₆) [2]
Molecular Formula C₁₅H₂₁NO₄ (with six ¹³C atoms) [1]
Purity ≥98.0% (HPLC) [2]
Isotopic Purity 99 atom % ¹³C [1]
Physical Form Neat solid [2]
Melting Point 69-73 °C [1] [2]
Storage -20°C [2]

References

correcting for sample preparation variations with isotope standard

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Isotope Dilution Mass Spectrometry

For researchers using Isotope Dilution-Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS), internal standards are crucial for correcting analyte loss during sample preparation and signal drift during analysis [1] [2]. The table below outlines common issues and their solutions.

Problem Area Specific Issue Potential Causes Corrective & Preventive Actions
Standard Preparation Inaccurate purity assignment of the internal standard (ISTD). Hygroscopic reference materials; uncharacterized purity [3]. Use quantitative NMR (qNMR) to determine absolute mass fraction (g/g) and establish SI traceability [3].
Sample Preparation Inconsistent recovery despite ISTD use. Incomplete equilibration; inefficient extraction; matrix effects [1]. Allow sufficient time for ISTD to equilibrate with the sample; employ Supported Liquid Extraction (SLE) for high and reproducible recovery [1].
Instrument Analysis Signal drift affects quantification, even with ISTD. Long analytical sequences; severe matrix effects; suboptimal ISTD [2]. Apply post-column infusion to visualize matrix effects; use QC-based drift correction (e.g., with QuantyFey tool) if ISTD correction is insufficient [2].
Method Validation High measurement uncertainty or bias in specific matrices. Undetected matrix effects; lack of specificity [1]. Validate with a multi-day experiment; assess a wide range of matrices; use 2D-LC for superior separation from isomers and metabolites [1].

Detailed Protocol: Candidate RMP for Urinary Cortisol

The following workflow is adapted from a candidate reference measurement procedure (RMP) for quantifying cortisol in human urine, showcasing a high-rigor application of isotope dilution [1].

Start Start Sample Preparation ISTD_Addition Add Isotope-Labelled Cortisol ISTD Start->ISTD_Addition Equilibrium Equilibration ISTD_Addition->Equilibrium SLE_Extraction Supported Liquid Extraction (SLE) Equilibrium->SLE_Extraction Reconstitution Reconstitute in LC-Compatible Solvent SLE_Extraction->Reconstitution LCMS_Analysis 2D LC-MS/MS Analysis Reconstitution->LCMS_Analysis First_Dimension 1st Dimension LC: Crude Separation LCMS_Analysis->First_Dimension Heart_Cutting Heart-Cut: Transfer Analyte Band First_Dimension->Heart_Cutting Second_Dimension 2nd Dimension LC: Fine Separation Heart_Cutting->Second_Dimension MS_Detection MS/MS Detection and Quantification Second_Dimension->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Calc_Ratio Calculate Analyte/ISTD Peak Area Ratio Data_Processing->Calc_Ratio Apply_Calibration Apply Quadratic Calibration Model Calc_Ratio->Apply_Calibration End Report Concentration Apply_Calibration->End

Key Technical Specifications

This methodology was validated for high-performance quantification with the following parameters [1]:

  • Calibration Curve: Linear regression with 1/x weighting; correlation coefficient (r) ≥ 0.999.
  • Measuring Interval: 2.00 - 220 ng/mL (5.52 - 552 nmol/L).
  • Precision: Intermediate precision of 1.9 - 3.2%; repeatability of 1.6 - 2.7%.
  • Accuracy: Relative mean bias from -3.5 to 1.2% across different matrices.
  • Measurement Uncertainty: Expanded uncertainty (k=2) at 95% confidence was ≤ 6.8%.

FAQ on Isotope Dilution Methods

Q1: What should I do if my internal standard is highly hygroscopic? A1: Hygroscopic materials, like glucuronidated metabolites, make accurate weighing difficult. The solution is to saturate the material with moisture prior to weighing. Expose the analyte to air with regular stirring until it reaches a constant weight, and then use qNMR to characterize the purity of this moisture-saturated material [3].

Q2: My ISTD corrects for preparation loss, but I still see signal drift during a long sequence. What can I do? A2: While ISTDs are the primary correction method, severe drift may require a secondary strategy. Using an open-source tool like QuantyFey allows you to apply Quality Control (QC)-based drift correction or advanced bracketing protocols on top of your ISTD data, significantly improving quantification accuracy [2].

References

Quality Control Standards & Validation Parameters

Author: Smolecule Technical Support Team. Date: February 2026

A robust analytical method must be validated against specific parameters. The following table summarizes the typical acceptance criteria for key quality control metrics based on current research:

Parameter Acceptance Criteria Experimental Example from Literature
Linearity Correlation coefficient (R²) ≥ 0.990 R² ≥ 0.990 for metalaxyl-M in fungicide formulations [1].
Recovery Typically 70-120% with RSD < 20% 83.90 - 110.47% in Chinese bayberry and Dendrobium officinale [2]. 86.7% for metalaxyl-M in cucumber [3]. 88% - 103% in durian leaf [4].
Precision Relative Standard Deviation (RSD) < 20% RSD < 1.5% for active ingredient analysis [1]. RSD ranged from 0.86% to 5.81% in various food matrices [2].
Limit of Detection (LOD) Signal-to-Noise ratio ~ 3:1 0.27 µg/mL in durian leaf [4]. 0.003 mg/kg in tomato [5].
Limit of Quantification (LOQ) Signal-to-Noise ratio ~ 10:1 0.91 µg/mL in durian leaf [4]. 0.009 mg/kg in tomato [5].
Specificity/Selectivity No interference from the matrix at the retention time of the analyte. Achieved via MRM in GC-MS/MS [2] and chromatographic separation in HPLC-UV [1].

Troubleshooting Common Experimental Issues

Here are answers to specific problems you might encounter during Metalaxyl analysis:

1. How can I improve the recovery rate of Metalaxyl from a complex plant matrix?

  • Problem: Low or inconsistent recovery during sample preparation.
  • Solution: Optimize the extraction solvent and clean-up step. Research on durian leaves found that ethyl acetate provided a superior recovery rate (100.3%) compared to methanol, acetonitrile, or dichloromethane [4]. For the clean-up, using a combination of PSA, C18, and GCB can effectively remove organic acids, lipids, and pigments, respectively, minimizing matrix effects [2].

2. What should I do if I suspect a strong matrix effect is influencing the quantification?

  • Problem: Matrix effect causing signal suppression or enhancement.
  • Solution:
    • Use Matrix-Matched Calibration: Prepare your calibration standards in the blank matrix extract to compensate for the effect. This is a widely practiced approach [2].
    • Employ Isotope-Labeled Internal Standard: If available, this is the most effective way to correct for matrix effects and losses during sample preparation.
    • Dilute the Sample: A simple dilution of the final extract can reduce the concentration of matrix components, thereby lessening their effect [5].

3. Why is my chromatogram showing interfering peaks or poor peak shape?

  • Problem: Co-elution of interfering compounds or broad/ tailing peaks.
  • Solution:
    • Re-optimize the Mobile Phase: For HPLC-UV, a mixture of acetonitrile and water (62.5:37.5 v/v) has been successfully used for metalaxyl-M [1].
    • Clean or Replace the Guard Column: A contaminated guard column is a common source of peak shape issues.
    • Verify the LC Column Temperature: Maintaining a constant temperature (e.g., 30°C) is crucial for retention time stability [1].

4. How do I handle samples with high surface residue, like fruits or leaves?

  • Problem: Differentiating between systemic (inside the tissue) and surface residues.
  • Solution: Implement a surface cleaning step. A study on durian leaves showed that washing with running tap water significantly reduced the measured metalaxyl concentration, allowing for a more accurate analysis of the systemic fraction [4].

Detailed Experimental Protocols

1. HPLC-UV Method for Metalaxyl Formulations (Based on [1]) This protocol is designed for determining the active ingredient in commercial products.

  • Column: Reversed-Phase C-18 (e.g., Brownlee)
  • Column Temperature: 30 °C
  • Mobile Phase: Acetonitrile:Distilled Water (62.5:37.5, v/v)
  • Flow Rate: 1.2 mL/min
  • Detection Wavelength: 270 nm
  • Injection Volume: 10 µL
  • Sample Preparation: Dilute the flowable suspension or technical material in acetonitrile to an appropriate concentration within the linear range of the method.

2. QuEChERS-based Extraction for Residue Analysis in Plant Tissues (Based on [4] [2]) This is a generalized protocol for crops; the specific sorbent amounts may need optimization for your matrix.

  • Weigh: Accurately weigh 2-10 g of homogenized sample into a 50 mL centrifuge tube.
  • Extract: Add 10 mL of water (for dry matrices) and 10 mL of acetonitrile.
  • Shake: Vortex or shake vigorously for 1-5 minutes.
  • Salt-out: Add a salt mixture (e.g., 4g MgSO₄, 1g NaCl) and shake immediately and vigorously for 1-2 minutes.
  • Centrifuge: Centrifuge at 4000-5000 rpm for 5 minutes.
  • Clean-up (DSPE): Transfer 1-1.5 mL of the supernatant to a 2 mL micro-centrifuge tube containing a mixture of 150 mg MgSO₄, 50 mg PSA, 50 mg C18, and optionally 8 mg GCB (for pigmented matrices).
  • Shake and Centrifuge: Vortex for 2 minutes and centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.
  • Analyze: Dilute the supernatant if necessary, filter through a 0.22 µm membrane, and analyze by GC-MS/MS or LC-MS/MS.

The workflow below summarizes the key steps in developing and validating a method for Metalaxyl analysis.

G cluster_workflow Method Development Workflow Start Start Method Development SamplePrep Sample Preparation Start->SamplePrep Extraction Extraction Optimization SamplePrep->Extraction  Homogenize Matrix Cleanup Clean-up Optimization Extraction->Cleanup  Test Solvents (e.g., Ethyl Acetate, ACN) Analysis Instrumental Analysis Cleanup->Analysis  Select DSPE Sorbents (PSA, C18, GCB) Validation Method Validation Analysis->Validation  Set HPLC/GC-MS Parameters End Validated Method Validation->End  Assess Parameters (Recovery, Linearity, LOD/LOQ)

References

handling and storage of Metalaxyl-13C6 standards

Author: Smolecule Technical Support Team. Date: February 2026

Metalaxyl-¹³C₆: Core Handling & Storage Data

The following table summarizes the fundamental physicochemical properties and storage conditions for Metalaxyl-¹³C₆ as reported in the literature. This data is crucial for its proper management in the laboratory [1] [2] [3].

Property Specification
CAS Number 1356199-69-3 [1] [2] [3]
Molecular Formula C₉¹³C₆H₂₁NO₄ [1] [3]
Molecular Weight 285.29 g/mol [1] [3]
Appearance Solid; typically a white to off-white powder [1] [3]
Storage (Powder) -20°C (3 years) or 4°C (2 years) [1] [3]
Storage (Solution) -80°C (6 months) or -20°C (1 month) [1] [3]
Shipping Condition Room temperature (stable for a few days during ordinary shipping) [1]

Frequently Asked Questions (FAQs)

Q1: What is the primary application of Metalaxyl-¹³C₆ in research? Metalaxyl-¹³C₆ is a carbon-13 labeled isotopologue of the fungicide Metalaxyl. Its primary use is as an internal standard in quantitative analysis using techniques like LC-MS or GC-MS. The isotopic labeling minimizes interference with the native compound, ensuring high precision and accuracy in residue testing, environmental monitoring, and metabolic studies [2] [3].

Q2: How should I prepare and store stock solutions of Metalaxyl-¹³C₆? Stock solutions are typically prepared in solvents like DMSO. The general protocol is as follows [1] [4]:

  • Weigh the product and use an appropriate solvent to prepare stock solutions of desired concentrations (e.g., 5 mM, 10 mM).
  • Once prepared, aliquot the stock solution into working volumes.
  • Store the aliquots at -20°C or -80°C to maximize stability.
  • Avoid repeated freeze-thaw cycles to maintain stability and concentration.

Q3: What is the recommended procedure if I need to formulate Metalaxyl-¹³C₆ for in vivo studies? For in vivo studies, compounds with low water solubility often require special formulations. Below is a common injection formulation. Please note that these are for reference, and you should validate the formulation for your specific study system [1].

  • Injection Formulation 2: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45
  • Preparation Example: Add 100 µL of DMSO stock solution to 400 µL PEG300 and mix evenly; then add 50 µL Tween 80 and mix; finally, add 450 µL saline to adjust the volume to 1 mL.

Troubleshooting Common Issues

Problem: Poor recovery or inconsistent results in quantitative analysis.

  • Potential Cause 1: Degradation of the standard.
    • Solution: Verify that the powder and stock solutions have been stored at the recommended temperatures (-20°C for powder, -80°C or -20°C for solutions). Do not use stock solutions that have undergone multiple freeze-thaw cycles; use fresh aliquots [1] [3].
  • Potential Cause 2: Incorrect preparation of calibration standards.
    • Solution: Ensure precise weighing and liquid handling. Use matrix-matched calibration standards to account for any matrix effects in your samples, as this is a common practice to ensure accuracy when using labeled internal standards like Metalaxyl-¹³C₆ [5] [2].

Problem: The standard does not dissolve completely in the chosen solvent.

  • Potential Cause: The solvent may not be optimal.
    • Solution: Metalaxyl-¹³C₆ has high solubility in DMSO. If you encounter issues, try other common solvents like water, ethanol, or DMF with a minute amount of the product first to avoid sample loss [1] [4].

Experimental Protocol: Using Metalaxyl-¹³C₆ as an Internal Standard

The following workflow, based on a published method for analyzing semi-volatile compounds in wine, illustrates how Metalaxyl-¹³C₆ is typically integrated as an internal standard in a robust analytical method [5].

START Start: Sample Preparation A Add Internal Standard (Spike 13C6-MET into sample) START->A B Extraction & Clean-up (e.g., Solid-Phase Extraction) A->B C Concentration & Derivatization (e.g., under nitrogen stream) B->C D Instrumental Analysis (GC-EI-QTOF-MS) C->D E Data Processing & Quantification D->E END Report Results E->END

Protocol Details [5]:

  • Internal Standard Addition: At the very beginning of sample preparation, a known amount of Metalaxyl-¹³C₆ is added to the sample. This accounts for any losses during subsequent steps.
  • Extraction: The sample undergoes extraction. In the referenced study, a sequential combination of Solid-Phase Extraction (SPE) and Dispersive Liquid-Liquid Microextraction (DLLME) was used to extract and concentrate the target analytes.
  • Derivatization: For GC-MS analysis, the extract may undergo a derivatization step (e.g., acetylation) to improve the volatility and detection of certain compounds.
  • Analysis: The final extract is analyzed by Gas Chromatography coupled to an Accurate Time-of-Flight Mass Spectrometer (GC-EI-QTOF-MS).
  • Quantification: The known concentration of the added Metalaxyl-¹³C₆ allows for highly accurate quantification of the native, unlabeled metalaxyl and other compounds in the sample by correcting for procedural losses and matrix effects.

Key Takeaways

  • Strict Adherence to Storage Guidelines is the most critical factor in maintaining the integrity of your Metalaxyl-¹³C₆ standard.
  • Its primary role is as an Internal Standard in mass spectrometry-based quantification, where it significantly improves data reliability.
  • Always consult and validate methods from the scientific literature for application-specific protocols.

References

Comparative Analysis: Metalaxyl-13C6 vs. Non-Labeled Metalaxyl

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key differences and applications of Metalaxyl-13C6 and its non-labeled counterpart based on current research data.

Feature This compound (Labeled) Non-Labeled Metalaxyl
Chemical Structure Isotopologue with six ¹³C atoms [1] Standard molecular structure
Molecular Weight 285.29 g/mol [2] 279.33 g/mol (estimated from standard formula)
Primary Application Internal Standard for quantitative MS [3] [1] Active fungicide; analyte for residue analysis [4]
Analytical Role Internal Standard [3] [1] Target Analyte [4]
Quantitative Performance Enables accurate comparison and semiquantification in metabolism studies [3] Subject to matrix effects and ionization suppression in MS
Metabolic Studies Used as tracer to characterize stereoselective metabolism [3] Studied for its dissipation and degradation in plants and soil [5] [4] [6]
Key Experimental Findings Used to find (-)-R-metalaxyl eliminated faster in rat microsomes [3] Soil degradation involves non-extractable residue formation [5]
Availability Sold as high-purity standard (e.g., 99 atom % ¹³C) [1] Available as technical-grade fungicide and analytical standard

Detailed Experimental Protocols

The superior performance of this compound is demonstrated in specific, high-precision experimental contexts.

Protocol for Stereoselective Metabolism Studies

This methodology, derived from a study on rat hepatic microsomes, highlights the critical role of this compound for accurate quantification [3].

  • Objective: To identify and accurately compare the stereoselective metabolism of metalaxyl enantiomers.
  • Key Application: this compound metabolites, prepared in-house, were used as internal standards.
  • Workflow:
    • Incubation: Metalaxyl enantiomers are incubated with rat hepatic microsomes.
    • Metabolite Discovery & Identification: Metabolites (e.g., hydroxymetalaxyl, demethylmetalaxyl) are discovered and identified using Time-of-Flight Mass Spectrometry (TOF-MS). This provides accurate mass measurements for determining elemental composition.
    • Semiquantification: Metabolites are accurately measured using Triple Quadrupole Tandem Mass Spectrometry (LC-MS/MS). The key step is using the corresponding ¹³C-labeled metabolites as internal standards for precise quantitation, correcting for matrix effects and instrument variability.
    • Data Analysis: Enantiomer fractionation and elimination rates are calculated. The study found that (+)-S-metalaxyl was eliminated preferentially and that the amounts of certain metabolites differed significantly between the two enantiomers [3].

The following diagram illustrates this experimental workflow:

A Incubation with Rat Hepatic Microsomes B Metabolite Discovery & Identification A->B E Time-of-Flight (TOF) MS B->E C Accurate Semiquantification F LC-MS/MS with 13C-Labeled IS C->F D Data Analysis & Comparison E->C F->D

Protocol for Fungicide Residue Analysis in Plants

This protocol for determining metalaxyl in durian leaves exemplifies a standard residue analysis method where this compound would be ideally employed as an internal standard [4].

  • Objective: To establish a simple and reproducible HPLC procedure for measuring metalaxyl concentration in plants and study its dissipation kinetics.
  • Sample Preparation:
    • Extraction: Cleaned leaf tissue (0.5 g) is homogenized and extracted with 5 mL of ethyl acetate, which showed a recovery rate of 100.3% [4].
    • Cleaning: A critical step is washing the leaf surface with running tap water to remove surface residue, which significantly reduces background interference [4].
    • Concentration: The extract is evaporated to dryness and re-dissolved in 100% acetonitrile for HPLC analysis.
  • HPLC Analysis:
    • The method was validated with a linearity range of 1–100 µg/mL.
    • The Limits of Detection (LOD) and Quantification (LOQ) were 0.27 µg/mL and 0.91 µg/mL, respectively [4].
  • Application Findings:
    • The study determined the half-life of metalaxyl in durian leaves to be 16.5 days after foliar application.
    • Soil drenching led to eight times higher metalaxyl concentrations in plants compared to foliar spraying, but caused plant death, informing safer application practices [4].

Key Insights and Conclusion

The evidence clearly delineates the roles of Metalaxyl and its isotope-labeled counterpart:

  • Non-Labeled Metalaxyl is the active fungicide and the primary target analyte in environmental monitoring and residue studies. Research focuses on its dissipation half-life, degradation pathways, and formation of non-extractable residues in the environment [5] [4] [6].
  • This compound is not an alternative fungicide but a specialized analytical tool. Its value is in enabling highly precise and accurate quantification in complex matrices, particularly when using mass spectrometry. It corrects for analytical variabilities, allowing researchers to obtain reliable data on the fate and stereoselective behavior of the parent compound [3] [1].

References

Metalaxyl-13C6 method accuracy and precision validation

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Pesticide Method Validation

While not specific to Metalaxyl-13C6, a recent study outlines a comprehensive method for quantifying 96 pesticides in cannabis, which includes Metalaxyl. This can serve as a useful reference for the types of parameters and experiments required for method validation [1].

The methodology involved the following key steps and validation parameters [1]:

  • Instrumentation: Used LC-MS/MS and GC-MS/MS systems for quantification.
  • Sample Preparation: Employed a solid-phase extraction method on dried, homogenized cannabis flowers.
  • Validation Data: The method was validated for parameters including linearity, precision, accuracy, recovery, ion suppression, and limits of quantitation (LoQ) across 10 different cannabis cultivars.

The workflow for this analytical process is summarized below:

G Start Start: Dried Cannabis Flower A Particle Size Reduction and Homogenization Start->A B Pesticide Extraction A->B C Sample Cleanup (dSPE) B->C D Instrumental Analysis C->D E Data Analysis and Validation D->E

Comparison of Metalaxyl with Other Fungicides

The search results also contained information on the biological performance of Metalaxyl compared to other fungicides, which is a different aspect of "performance" than analytical method validation. The following table summarizes findings from a study on controlling Phytophthora gummosis on citrus [2].

Fungicide Canker Development Suppression Inhibition of Lesion Development on Bark
Metalaxyl Effective Significantly greater than some non-registered compounds [2].
Mefenoxam (Comparable to Metalaxyl) Performance not significantly different from Metalaxyl at 30, 60, 90 DAT [2].
Dimethomorph Effective Significantly greater than some non-registered compounds [2].
Fosetyl-Al Effective Significantly greater than some non-registered compounds [2].
Azoxystrobin Less effective Lower level of inhibition [2].
Fluazinam Less effective Lower level of inhibition [2].
Zoxamide Information not specified Inhibition less than Metalaxyl at 5 DAT; no significant difference later [2].

Furthermore, a commercial publication highlights a difference between the formulations of Metalaxyl and mefenoxam (sold as Anchor). It states that Metalaxyl is a mixture of active and inactive isomers, while mefenoxam contains primarily the active R-isomer, which can allow for a reduced application rate [3].

How to Proceed with Your Method Validation

Since the specific data you need was not available in the search results, here are suggestions for your next steps:

  • Refine Your Search: You may find more targeted data by searching specifically in scientific journals focused on analytical chemistry or the websites of major chemical and standard manufacturers, who sometimes publish application notes with detailed validation data for their reference materials.
  • Consult Key Resources: The methodologies described in the cannabis pesticide study [1] provide an excellent template for the experiments you need to conduct, including determining linearity, precision, accuracy, recovery, and limits of quantitation for your specific method.

References

comparison of Metalaxyl-13C6 with other isotope-labeled pesticides

Author: Smolecule Technical Support Team. Date: February 2026

The Role of Isotope-Labeled Internal Standards

Compounds like Metalaxyl-13C6 are isotopologues of native pesticides where specific atoms are replaced with stable isotopes (e.g., ¹³C, ²H) [1]. They are primarily used as Internal Standards (IS) in quantitative mass spectrometry to improve accuracy and reliability.

Their core function is to correct for the matrix effect (ME), a phenomenon where co-extracted compounds from a sample suppress or enhance the ionization of the target analyte, leading to inaccurate results [2]. Because a SIL-IS has nearly identical chemical properties to the native pesticide but a different mass, it experiences the same matrix effects during analysis, allowing for precise correction [2] [1].

Chemical Profile of this compound

The table below summarizes key information for this compound as a reference point for comparison [1].

Property Description for this compound
Common Name This compound; Metalaxyl-(phenyl-13C6)
CAS Number 1356199-69-3
Labeled Element & Position Carbon-13 (¹³C), on the phenyl ring (six atoms)
Molecular Formula C₁₅H₂₁NO₄
Molecular Weight 285.287 g/mol (Exact Mass: 285.167)
Primary Application Internal standard for LC-MS/MS and GC-MS analysis of metalaxyl.

How to Compare Isotope-Labeled Pesticides

When comparing the performance of this compound with other isotope-labeled pesticides, the following experimental protocols and metrics are critical. You can use this framework to evaluate specific alternatives.

Key Comparison Metrics

The table below outlines the core parameters that should be quantitatively compared for a fair assessment.

Comparison Metric Experimental Measurement & Purpose
Effectiveness in Correcting Matrix Effect (ME) Compare the accuracy and precision of analytical results for the native pesticide in different sample matrices (e.g., crops, soil) when using different SIL-ISs. A better IS provides results closer to the true value with lower variability [2].
Isotopic Purity & Potential Interference Verify via high-resolution MS that the signal from the labeled IS does not overlap with the native compound or other analytes. Higher purity (e.g., 99 atom % ¹³C) minimizes interference [1].
Chromatographic Behavior Measure the retention time (tR) of both the native pesticide and the SIL-IS. Ideally, they should co-elute. Even a small difference (e.g., 0.01 min) can reduce the accuracy of ME correction [2].
Cost & Availability Compare the price per milligram and commercial availability of different SIL-ISs, as this is a major practical consideration for laboratories [2] [1].
Generic Experimental Workflow for Comparison

The following diagram illustrates a general LC-MS/MS workflow for evaluating pesticide residues using an internal standard, which can be adapted to compare different SIL-ISs.

Sample Sample Homogenize Homogenize Sample->Homogenize Extract Extract Homogenize->Extract Add IS Add IS Extract->Add IS Clean-up Clean-up Add IS->Clean-up LC-MS/MS LC-MS/MS Clean-up->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Standard Workflow for Pesticide Residue Analysis Using Internal Standards

A typical protocol for comparing internal standards would involve [2]:

  • Sample Preparation: Homogenize a representative agricultural sample (e.g., spinach, tomato).
  • Extraction: Agitate the sample with an organic solvent like acetonitrile.
  • Internal Standard Addition: Add a known, precise amount of the SIL-IS (e.g., this compound) to the sample extract. This step is critical for quantification.
  • Clean-up: Pass the extract through a solid-phase extraction column to remove interfering compounds.
  • LC-MS/MS Analysis: Inject the cleaned extract into the system. The instrument separates compounds (LC) and detects them based on their mass-to-charge ratio (MS/MS).
  • Data Analysis: Quantify the native pesticide by comparing its signal response to the calibration curve established with the SIL-IS, correcting for matrix effects and recovery losses.

Advice for Your Comparison Guide

  • Focus on Corresponding Compounds: The most valid comparison is between a compound and its own isotopologue. For instance, compare This compound against Metalaxyl-D6 (a deuterated version) to see which label type (¹³C vs. ²H) provides better chromatographic co-elution and less isotopic interference [2].
  • Acknowledge Method Dependence: The "best" internal standard can depend on the specific sample matrix, clean-up procedure, and LC-MS/MS instrument settings. Performance should be validated in the context of your specific method [2].

References

evaluation of matrix effect correction with Metalaxyl-13C6

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Metalaxyl-13C6 for Matrix Effect Correction

This compound is a carbon-13 labeled isotopologue of the fungicide Metalaxyl. Its primary application is serving as an internal standard in quantitative mass spectrometry to correct for matrix effects and analyte loss during sample preparation [1] [2].

The core principle, Isotope Dilution Mass Spectrometry (IDMS), leverages the fact that the labeled standard has nearly identical physical and chemical properties to the native analyte, but can be distinguished by the mass spectrometer. Any losses during sample preparation or matrix effects during ionization affect both the native and labeled compound equally. By measuring the ratio of the two, the original concentration of the native analyte can be accurately determined [1].

Performance Comparison and Experimental Data

The table below summarizes key findings from studies that illustrate the quantitative benefits of using this compound.

Study Focus / Compared Method Key Performance Metric Result with this compound / IDMS Result without Proper Internal Standard
General IDMS Principle [1] Compensation for matrix effects and analyte loss Corrects for biases from matrix effects; achieves high precision and accuracy [1] Results can be biased due to matrix interference and variable analyte recovery [1]
Pesticide Analysis in Complex Matrices [3] Use in a multi-residue LC-MS/MS method for cannabis Used as one of 10 internal standards to validate 96 pesticides; enabled precise quantification despite complex matrix [3] Method employed multiple isotopically labeled standards to achieve required accuracy and precision, underscoring their necessity [3]

Detailed Experimental Protocol

The following workflow generalizes how this compound is typically used in a quantitative method, synthesizing protocols from the search results.

A 1. Sample Preparation B Spike with this compound A->B C Extraction (e.g., QuEChERS) B->C D 2. Instrumental Analysis (LC-MS/MS or GC-MS) C->D E Chromatographic Separation D->E F Mass Spectrometry Detection E->F G 3. Data Processing & Quantification F->G H Monitor MRM Transitions H->F Native: m/z 279.2→220.2 13C6: m/z 285.2→226.2 I Calculate Concentration from Ratio I->G

Workflow Steps:

  • Sample Preparation & Extraction

    • A known amount of This compound is added to the sample at the beginning of the extraction process [1]. For plant matrices like durian leaves or cannabis, this involves homogenizing the sample and using an organic solvent like ethyl acetate or acetonitrile for extraction [4] [3].
    • The sample is then cleaned up, often using a technique like dispersive Solid-Phase Extraction (d-SPE) to remove interfering compounds [3].
  • Instrumental Analysis

    • The extract is analyzed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) or GC-MS/MS [3].
    • The mass spectrometer is set to a Multiple Reaction Monitoring (MRM) mode. It specifically detects predefined mass transitions for both native metalaxyl and this compound. The distinct mass of the labeled standard (M+6) allows the instrument to differentiate it from the native compound [1] [5].
  • Data Processing and Quantification

    • The concentration of native metalaxyl in the original sample is calculated based on the response ratio of native to labeled metalaxyl and the known amount of this compound added [1]. This ratio cancels out variations caused by matrix effects and preparation losses.

Key Insights for Researchers

  • Essential for Compliance and High-Quality Research: The use of isotopically labeled internal standards like this compound is critical for meeting stringent regulatory requirements in food safety and environmental monitoring (e.g., EU pesticide residue guidelines) [2]. It provides the traceability and reproducibility needed for method validation.
  • Solution for Complex Matrices: In analyses involving complex plant materials like cannabis, which contain hundreds of co-extractable compounds that cause severe ion suppression, this compound is indispensable for achieving reliable quantification at low concentrations [3].
  • Beyond Residue Analysis: This standard is also valuable in environmental fate studies, helping to differentiate between the parent metalaxyl compound and its metabolites during degradation research [2].

References

comparison of Metalaxyl analytical methods with isotope standards

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Metalaxyl Analytical Methods

The table below summarizes two distinct analytical approaches for quantifying metalaxyl and its metabolites, highlighting the advantages of using isotope standards.

Analytical Method Quantitation Approach Key Performance Data Application in Study Primary Advantages

| LC-MS/MS with (^{13}\text{C})-labeled standards [1] | Isotope Dilution with semiquantification using homologous internal standards | Not fully detailed; method enabled precise stereoselective comparison. | Identification and stereoselective semiquantification of metalaxyl metabolites (hydroxylation, demethylation, didemethylation) in rat hepatic microsomes. [1] | Accurate correction for analyte loss during preparation. Enabled precise comparison of enantiomer metabolism. | | HPLC-UV with solvent-based extraction [2] | External standard calibration with optimized solvent extraction | Linearity: 1–100 µg/mL LOD: 0.27 µg/mL LOQ: 0.91 µg/mL Recovery Rate: 88–103% [2] | Quantification of metalaxyl concentration and dissipation kinetics in durian leaves. [2] | Simple, reproducible protocol. High recovery rate without complex clean-up. Low LOD and LOQ for residue analysis. |

Detailed Experimental Protocols

Protocol 1: LC-MS/MS with Isotope Standards for Metabolite Profiling

This protocol is adapted from the study on stereoselective metabolism in rat hepatic microsomes [1].

  • 1. Sample Incubation: Incubate the rac-metalaxyl or its individual enantiomers with rat hepatic microsomes under physiological conditions.
  • 2. Metabolite Discovery & Identification:
    • Use time-of-flight mass spectrometry (TOF-MS) for high-resolution, accurate-mass measurement.
    • Identify metabolites based on mass shifts, indicating hydroxylation, demethylation, and didemethylation.
  • 3. Sample Preparation for Quantitation:
    • Spike the samples with synthesized (^{13}\text{C})-labeled metalaxyl metabolites as internal standards. These homologs closely mirror the chemical behavior of the target analytes.
  • 4. Accurate Semiquantitation:
    • Perform analysis using a triple quadrupole tandem mass spectrometer (LC-QqQ-MS) in Multiple Reaction Monitoring (MRM) mode for high sensitivity.
    • The signal of the native analyte is compared to the signal of the corresponding (^{13}\text{C})-labeled internal standard to account for matrix effects and recovery variations.

This method revealed that (+)-S-metalaxyl was eliminated faster, and the amounts of specific metabolites formed were enantiomer-dependent [1].

Protocol 2: HPLC-UV for Residue and Kinetics Analysis in Plants

This protocol details the method developed for analyzing metalaxyl in durian leaves [2].

  • 1. Sample Collection: Clean leaf surfaces with running tap water to remove surface residue, as it can contribute significantly to the total measured concentration.
  • 2. Optimization of Extraction:
    • Tissue Weight: 0.5 g of leaf tissue.
    • Extraction Solvent: 5 mL of ethyl acetate (identified as optimal with 100.3% recovery).
    • Procedure: Extract metalaxyl from the homogenized tissue.
  • 3. Sample Concentration: Evaporate the ethyl acetate extract to dryness and re-dissolve the residue in 100% acetonitrile.
  • 4. HPLC-UV Analysis:
    • Column: C18 column.
    • Detection: Ultraviolet (UV) detector.
    • Calibration: Use an external standard curve of pure metalaxyl (1–100 µg/mL) for quantitation.

This validated method was successfully used to determine that metalaxyl from a foliar spray had a half-life of 16.50 days in durian leaves and that soil drenching led to an 8-times higher plant concentration than foliar application [2].

Experimental Workflow Visualization

The diagram below illustrates the key decision points and steps in the two analytical workflows.

Key Insights for Researchers

For researchers and drug development professionals, the choice of method depends heavily on the research question:

  • For metabolite discovery, identification, and precise comparative quantification (e.g., in metabolic or toxicological studies), the LC-MS/MS method with (^{13}\text{C})-labeled internal standards is superior. It corrects for analytical variability and provides high-confidence results for complex matrices. [1]
  • For routine residue analysis, monitoring environmental dissipation, and determining half-lives in crops, the validated HPLC-UV method offers a robust, cost-effective, and simpler alternative with more than adequate sensitivity. [2]

References

interlaboratory study of Metalaxyl quantification with Metalaxyl-13C6

Author: Smolecule Technical Support Team. Date: February 2026

Metalaxyl-13C6 Supplier and Specification Comparison

The table below summarizes the product information and pricing for this compound from various suppliers as found in the search results.

Supplier / Brand Product Number Purity / Isotopic Enrichment Price (as listed) Pack Size
Sigma-Aldrich [1] 750905 99 atom % 13C $367.00 2 mg
Sigma-Aldrich [1] 12288 Analytical Standard $212.00 1 mg
TRC [1] [2] M258743 Information Missing $4990.00 5 mg
IsoSciences [1] 10363 ≥98% $240.00 2 mg
Aladdin [2] M474071 99 atom % 13C, 98% (CP) ¥4218.90 2 mg
Biosynth [3] GEC19969 Information Missing Price on request Various

The Role of this compound in Analytical Methods

While a direct method comparison is not available, the search results highlight the critical application of this compound in reliable analytical protocols.

  • Primary Function: this compound is a stable isotopically labeled analog of the fungicide Metalaxyl, where six carbon atoms in the phenyl ring are replaced with the 13C isotope [2]. It is universally used as an internal standard in quantitative analysis using LC-MS or GC-MS [2] [4].
  • Purpose of Use: Using an isotopically labeled internal standard like this compound corrects for variability in sample preparation, instrument response, and matrix effects. This significantly improves the accuracy, precision, and reliability of quantification results [2].
  • Regulatory Context: The European Food Safety Authority (EFSA) has highlighted the importance of robust analytical methods for Metalaxyl, including the need for independent laboratory validation (ILV) for certain commodities [5]. The use of a well-characterized internal standard is a key part of meeting such regulatory requirements for method validation.

Experimental Workflow for Quantification

The following diagram illustrates a general experimental workflow for quantifying metalaxyl in agricultural samples using this compound as an internal standard, based on standard laboratory practices and the context provided [6].

SamplePrep Sample Preparation & Fortification IS_Addition Add this compound Internal Standard SamplePrep->IS_Addition Extraction Extraction (e.g., QuEChERS) IS_Addition->Extraction Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Extraction->Analysis Quant Data Processing & Quantification Analysis->Quant

A study on potatoes, while not an interlaboratory comparison, provides an example of an experimental protocol that would typically employ such a standard [6]:

  • Sample Preparation: Potato seedling tissues are homogenized.
  • Extraction: The analysis uses solvents like methanol or acetonitrile, often following a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for pesticide residue analysis.
  • Instrumental Analysis: Quantification is performed using LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry), a highly specific and sensitive technique [6].
  • Use of Internal Standard: A known amount of this compound is added to the sample at the beginning of the process. The ratio of the native metalaxyl signal to the this compound signal in the mass spectrometer is used for precise quantification, correcting for losses during sample preparation.

References

×

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Exact Mass

285.16718716 Da

Monoisotopic Mass

285.16718716 Da

Heavy Atom Count

20

Dates

Last modified: 08-15-2023

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